molecular formula C17H18O3 B1297870 Methyl 3-(4-(benzyloxy)phenyl)propanoate CAS No. 24807-40-7

Methyl 3-(4-(benzyloxy)phenyl)propanoate

Cat. No.: B1297870
CAS No.: 24807-40-7
M. Wt: 270.32 g/mol
InChI Key: XAAMAAXKDLWBKO-UHFFFAOYSA-N
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Description

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAMAAXKDLWBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335506
Record name METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24807-40-7
Record name METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a chemical compound with a core structure that holds potential for applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization. While direct biological data on this specific molecule is limited, this document also explores the activities of structurally related compounds to offer insights into its potential therapeutic relevance.

Core Properties

This section details the fundamental chemical and physical properties of this compound.

PropertyValueSource
Chemical Formula C₁₇H₁₈O₃[1]
Molecular Weight 270.32 g/mol [1]
CAS Number 24807-40-7[1][2]
Appearance White to Off-White Low-Melting SolidInferred from related compounds
Melting Point Not experimentally determined in reviewed literature.
Boiling Point Not experimentally determined in reviewed literature.
Solubility Soluble in organic solvents such as chloroform. Insoluble in water.Inferred from related compounds

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 3-(4-hydroxyphenyl)propanoic acid.

Experimental Protocol: Synthesis

Step 1: Esterification of 3-(4-hydroxyphenyl)propanoic acid

A general procedure for the synthesis of the precursor, Methyl 3-(4-hydroxyphenyl)propionate, involves the esterification of 3-(4-hydroxyphenyl)propanoic acid.

  • Materials: 3-(4-hydroxyphenyl)propanoic acid, Methanol, Sulfuric acid (catalyst), Diatomaceous earth.

  • Procedure:

    • Dissolve 3-(4-hydroxyphenyl)propanoic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for approximately 21 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the suspension through a diatomaceous earth pad.

    • Evaporate the solvent under vacuum to yield Methyl 3-(4-hydroxyphenyl)propionate as an oily product.

Step 2: Benzylation of Methyl 3-(4-hydroxyphenyl)propionate

The second step involves the benzylation of the phenolic hydroxyl group.

  • Materials: Methyl 3-(4-hydroxyphenyl)propionate, Benzyl bromide, Potassium carbonate, Acetone.

  • Procedure:

    • Dissolve Methyl 3-(4-hydroxyphenyl)propionate in acetone in a round-bottom flask.

    • Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified using column chromatography on silica gel, with a gradient of hexane and ethyl acetate as the eluent.

Synthesis and Purification Workflow```dot

G

Caption: Logical flow for the analytical characterization of the final product.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is currently limited, the structurally related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of the G protein-coupled receptor 34 (GPR34). [3][4][5] GPR34 is a receptor for lysophosphatidylserine (LysoPS) and is implicated in various physiological and pathological processes, including neuropathic pain. [3][4][5]Antagonism of GPR34 by the aforementioned derivative was shown to inhibit LysoPS-induced ERK1/2 phosphorylation in CHO cells expressing GPR34. [3][4][5]The GPR34 receptor is known to couple to Gαi-containing heterotrimeric G proteins. [6] The core structure of this compound may serve as a scaffold for the development of novel GPR34 antagonists. Further research is warranted to directly assess the biological activity of this compound and its potential to modulate the GPR34 signaling pathway.

Hypothesized GPR34 Signaling Pathway and Potential Inhibition

G cluster_pathway GPR34 Signaling Pathway LysoPS Lysophosphatidylserine (LysoPS) GPR34 GPR34 Receptor LysoPS->GPR34 Binds to G_protein Gαi Protein GPR34->G_protein Activates ERK ERK1/2 Phosphorylation G_protein->ERK Leads to cellular_response Cellular Response (e.g., Neuropathic Pain) ERK->cellular_response inhibitor This compound (Hypothesized Antagonist) inhibitor->GPR34 Potentially Inhibits

Caption: Hypothesized GPR34 signaling and potential point of inhibition.

Conclusion

This compound is a readily synthesizable organic compound. This technical guide has provided a detailed overview of its fundamental properties, a reproducible synthesis protocol, and methods for its characterization. While direct biological data is scarce, the structural similarity to known GPR34 antagonists suggests that this compound could be a valuable starting point for the development of novel therapeutics targeting this receptor and its associated signaling pathways. Further investigation into the biological activities of this compound is highly encouraged to unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide to Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a key intermediate in organic synthesis and medicinal chemistry. This document consolidates essential chemical and physical data, detailed experimental protocols for its synthesis, and explores its potential applications in drug discovery, particularly as a building block for protein degraders and modulators of G protein-coupled receptors. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate understanding.

Core Chemical Information

This compound is a carboxylate ester that serves as a versatile building block in the synthesis of more complex molecules. The presence of a benzyloxy protecting group on the phenolic hydroxyl allows for selective reactions at other parts of the molecule.

Chemical Structure:

Caption: Chemical structure of this compound.
Chemical Identifiers

IdentifierValueSource(s)
CAS Number 24807-40-7[1][2][3][4][5]
Molecular Formula C₁₇H₁₈O₃[1][2][3][4][5]
IUPAC Name methyl 3-(4-phenylmethoxyphenyl)propanoate[4]
Synonyms Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester[4][6]
PubChem CID 525519[4]
Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 270.32 g/mol [1][2][4]
Purity ≥95% - 98% (typical commercial grades)[1][2][3]
XLogP3 3.8[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 5[4]
Topological Polar Surface Area 35.5 Ų[4]
Kovats Retention Index 2178 (Semi-standard non-polar)[4]
Storage Room temperature[1]

Experimental Protocols

The following sections detail common experimental procedures relevant to the synthesis and application of this compound.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid, 3-(4-(benzyloxy)phenyl)propanoic acid, via an acid-catalyzed esterification with methanol. This method is analogous to the synthesis of its structural isomer.[7]

Reaction Scheme: 3-(4-(benzyloxy)phenyl)propanoic acid + CH₃OH --(H₂SO₄, reflux)--> this compound + H₂O

Materials:

  • 3-(4-(benzyloxy)phenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 equivalent) in anhydrous methanol (5-10 volumes).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.

  • Maintain the reflux for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

  • To the resulting residue, add ice-cold water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate or diethyl ether.[7]

  • Combine the organic extracts and wash them sequentially with a saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, the crude this compound can be purified by column chromatography on silica gel.

G cluster_materials Starting Materials cluster_procedure Reaction & Workup cluster_product Product & Purification A 3-(4-(benzyloxy)phenyl) propanoic acid D 1. Dissolve acid in Methanol 2. Add H₂SO₄ catalyst A->D B Anhydrous Methanol B->D C Conc. H₂SO₄ (catalyst) C->D E Heat to Reflux (65°C) 4-12 hours D->E F Monitor by TLC E->F Monitoring G Cool & Remove Methanol (Rotary Evaporator) E->G F->E H Aqueous Workup: 1. Add H₂O 2. Extract with Ethyl Acetate G->H I Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine H->I J Dry (MgSO₄) & Concentrate I->J K Crude Product J->K L Purification (Silica Gel Chromatography) K->L M Pure this compound L->M

Caption: Experimental workflow for Fischer Esterification synthesis.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular glues.[1] Furthermore, related propanoic acid structures are known to be precursors for modulators of G protein-coupled receptors (GPCRs), which are significant targets in drug development for various diseases.[8][9]

Role as a Synthetic Building Block

The compound's structure offers three primary points for chemical modification:

  • Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to amides, which is a common linkage in bioactive molecules.

  • Benzyloxy Group: A stable protecting group for the phenol that can be removed (deprotected) via catalytic hydrogenation to reveal a free hydroxyl group, a common pharmacophore.

  • Aromatic Rings: Can undergo further functionalization, such as electrophilic aromatic substitution, if required.

This versatility makes it a valuable starting point for creating libraries of compounds for screening against biological targets.

G cluster_modifications Chemical Modifications cluster_intermediates Resulting Intermediates cluster_application Potential Application A This compound (Starting Building Block) B Amidation (Reaction with Amine R-NH₂) A->B C Deprotection (e.g., Hydrogenolysis) A->C D Hydrolysis (Base or Acid Catalyzed) A->D E Amide Derivative (Potential Bioactive Molecule) B->E F Phenolic Derivative (Reveals Pharmacophore) C->F G Carboxylic Acid (Precursor for further coupling) D->G H GPCR Modulator or Protein Degrader Synthesis E->H F->H G->H

Caption: Logical workflow for the use of the title compound as a building block.

References

Technical Data Summary: Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Methyl 3-(4-(benzyloxy)phenyl)propanoate, summarizing its key physicochemical properties.

Core Molecular Data

This compound is a chemical compound with the molecular formula C17H18O3.[1][2] Its molecular weight is 270.32 g/mol .[1][2][3][4] This compound is also known by its IUPAC name, methyl 3-(4-phenylmethoxyphenyl)propanoate.[2]

PropertyValueSource
Molecular Formula C17H18O3[1][2]
Molecular Weight 270.32 g/mol [1][2][3][4]
CAS Number 24807-40-7[1][2]
Purity Typically ≥95%[1][3]

Structural Information

The chemical structure of this compound is characterized by a methyl propanoate group attached to a phenyl ring, which is further substituted with a benzyloxy group.

Conceptual Workflow: Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and specific laboratory protocols may vary.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Purification & Product Reactant_A Methyl 3-(4-hydroxyphenyl)propanoate Reaction_Step Williamson Ether Synthesis (Base, Solvent) Reactant_A->Reaction_Step Reactant_B Benzyl Bromide Reactant_B->Reaction_Step Purification Workup & Purification (e.g., Chromatography) Reaction_Step->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual synthesis workflow for this compound.

This document is intended for informational purposes and does not constitute a detailed experimental protocol. Researchers should consult peer-reviewed literature for specific methodologies.

References

An In-depth Technical Guide to Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a compound of interest in medicinal chemistry and drug development. This document details its chemical properties, a likely synthetic route, and its potential biological significance based on related compounds.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-(4-phenylmethoxyphenyl)propanoate [1][2]. It is a methyl ester derivative of a benzyloxy-substituted phenylpropanoic acid.

PropertyValueSource
IUPAC Name methyl 3-(4-phenylmethoxyphenyl)propanoate[1][2]
Synonyms This compound[1][3][4]
CAS Number 24807-40-7[1][3][4]
Molecular Formula C₁₇H₁₈O₃[1][3][4]
Molecular Weight 270.32 g/mol [1][2][4]
Purity ≥95%[3][4]
Storage Room temperature[4]
Melting Point Estimated: 37-41 °CBased on Methyl 3-(4-methoxyphenyl)propionate
Boiling Point Estimated: >108 °C at 11 mmHgBased on Methyl 3-(4-hydroxyphenyl)propionate[5]
Solubility No data available

Synthesis Protocol: Fischer Esterification

A likely and straightforward method for the synthesis of this compound is through the Fischer esterification of 3-(4-(benzyloxy)phenyl)propanoic acid. This acid-catalyzed reaction with methanol yields the corresponding methyl ester.

Reaction Scheme:

Materials:

  • 3-(4-(benzyloxy)phenyl)propanoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 equivalent) in anhydrous methanol (5-10 volumes).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ice-cold water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Potential Applications in Drug Development and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, its structural motifs are present in compounds with known pharmacological relevance. Notably, a structurally similar compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as an antagonist of the G protein-coupled receptor 34 (GPR34). The activation of GPR34 is known to involve signaling pathways such as the PI3K/Akt and ERK pathways.

Furthermore, other propanoate derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and immune responses. The versatile chemical scaffold of this compound, with its ester group allowing for further derivatization, makes it a valuable building block in the synthesis of compound libraries for screening against various therapeutic targets.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 3-(4-(benzyloxy)phenyl)propanoic acid + Methanol + H₂SO₄ (catalyst) Reaction Fischer Esterification (Reflux, 4-12h) Reactants->Reaction Workup Work-up (Rotary Evaporation) Reaction->Workup Extraction Liquid-Liquid Extraction (Ether/EtOAc & H₂O) Workup->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄/Na₂SO₄) Washing->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR34 GPR34 PI3K PI3K GPR34->PI3K Activation ERK ERK GPR34->ERK Activation Akt Akt PI3K->Akt Activation NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB Activation Gene Gene Expression (Inflammation, etc.) NFkB->Gene Transcription Compound Propanoate Derivative (Antagonist) Compound->GPR34 Inhibition

Caption: Potential inhibition of GPR34 and NF-κB signaling pathways by propanoate derivatives.

References

An In-depth Technical Guide to Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a valuable chemical intermediate in organic synthesis and potentially in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a plausible synthesis protocol, and an exploration of its potential biological relevance based on related compounds.

Chemical Structure and Properties

This compound is an aromatic ester with the chemical formula C₁₇H₁₈O₃. Its structure features a methyl propanoate group attached to a phenyl ring, which is further substituted with a benzyl ether moiety at the para position.

Chemical Identifiers:

  • IUPAC Name: methyl 3-(4-phenylmethoxyphenyl)propanoate[1]

  • CAS Number: 24807-40-7[2][3]

  • Molecular Formula: C₁₇H₁₈O₃[2][3]

  • PubChem CID: 525519[1]

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Weight270.32 g/mol [1][2]
Purity≥95% (Commercially available)[2][3]
AppearanceWhite to off-white solid (predicted)
Melting PointNot available
Boiling PointNot available

Spectroscopic Data:

While the complete raw spectral data is not publicly available, the expected characteristic signals in ¹H and ¹³C NMR spectroscopy can be inferred from closely related structures. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.45-7.30 (m, 5H)Ar-H (benzyl)
~7.15 (d, 2H)Ar-H (phenyl)
~6.90 (d, 2H)Ar-H (phenyl)
~5.05 (s, 2H)O-CH₂-Ph
~3.65 (s, 3H)O-CH₃ (ester)
~2.90 (t, 2H)-CH₂-Ar
~2.60 (t, 2H)-CH₂-C=O

Experimental Protocols

A plausible and efficient two-step synthesis of this compound is outlined below, based on established chemical transformations. The first step involves the protection of a phenolic hydroxyl group via Williamson ether synthesis, followed by Fischer esterification of the carboxylic acid.

Step 1: Synthesis of 3-(4-(benzyloxy)phenyl)propanoic acid (Williamson Ether Synthesis)

This step involves the reaction of 3-(4-hydroxyphenyl)propanoic acid with benzyl bromide in the presence of a base.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq).

  • Add anhydrous acetone to the flask to create a suspension.

  • Slowly add benzyl bromide (1.1-1.2 eq) to the stirred suspension at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the collected solids with a small amount of acetone and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-(benzyloxy)phenyl)propanoic acid.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound (Fischer Esterification)

This step involves the acid-catalyzed esterification of the product from Step 1 with methanol.[4]

Materials:

  • 3-(4-(benzyloxy)phenyl)propanoic acid (from Step 1)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution with stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours, monitoring the progress by TLC.[4]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[4]

  • Add ice-cold water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Chemical Structure

chemical_structure cluster_propanoate Methyl Propanoate Group cluster_phenyl Phenyl Group cluster_benzyl Benzyl Group O1 O C1 C C1->O1 O2 O C1->O2 C2 CH₂ C1->C2 C5 CH₃ O2->C5 C3 CH₂ C2->C3 C4 C C3->C4 C6 CH C4->C6 O3 O C7 CH C6->C7 C8 C C7->C8 C9 CH C8->C9 O4 O C8->O4 C10 CH C9->C10 C10->C4 C11 CH₂ O4->C11 C12 C C11->C12 C13 CH C12->C13 C14 CH C13->C14 C15 CH C14->C15 C16 CH C15->C16 C17 CH C16->C17 C17->C12

Caption: Chemical structure of this compound.

Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification cluster_purification Purification start1 3-(4-hydroxyphenyl)propanoic acid + Benzyl bromide reagents1 K₂CO₃, Acetone, Reflux start1->reagents1 product1 3-(4-(benzyloxy)phenyl)propanoic acid reagents1->product1 reagents2 Methanol, H₂SO₄ (cat.), Reflux product1->reagents2 final_product This compound reagents2->final_product purification Work-up and Purification (Extraction, Column Chromatography) final_product->purification

Caption: Plausible two-step synthesis workflow for this compound.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, research on structurally similar benzyloxyphenyl derivatives has revealed significant biological activities, particularly in the realm of cancer therapy. Several studies have shown that compounds with a benzyloxyphenyl scaffold can act as inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[5] The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.

Inhibition of the STAT3 signaling pathway by benzyloxyphenyl derivatives can lead to antiproliferative effects in cancer cell lines.[5][6] The proposed mechanism involves the binding of these compounds to the SH2 domain of STAT3, which prevents its dimerization, subsequent phosphorylation, and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumorigenesis.

Given its structural similarity to known STAT3 inhibitors, it is plausible that this compound could exhibit similar biological activity. Further investigation into its potential as a modulator of the STAT3 pathway is warranted.

Hypothesized STAT3 Signaling Pathway Inhibition

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation & Binding inhibitor This compound (Hypothesized Inhibitor) inhibitor->dimer Inhibition transcription Gene Transcription dna->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a valuable intermediate in various chemical and pharmaceutical research areas. This document details a reliable two-step synthetic pathway, including experimental protocols and a summary of key quantitative and characterization data.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 3-(4-hydroxyphenyl)propanoic acid.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid is protected as a benzyl ether using benzyl bromide in the presence of a base. This reaction yields 3-(4-(benzyloxy)phenyl)propanoic acid.

  • Fischer Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of an acid catalyst to produce the target compound, this compound.

The overall logical workflow for this synthesis is depicted below.

G A 3-(4-hydroxyphenyl)propanoic acid B 3-(4-(benzyloxy)phenyl)propanoic acid A->B Williamson Ether Synthesis (Benzyl Bromide, K2CO3, Acetone) C This compound B->C Fischer Esterification (Methanol, H2SO4)

Figure 1: Overall synthetic workflow.

Experimental Protocols

The following protocols are adapted from established procedures for Williamson ether synthesis and Fischer esterification.

Step 1: Synthesis of 3-(4-(benzyloxy)phenyl)propanoic acid

This procedure is adapted from the Williamson ether synthesis of the analogous 3-(3-(benzyloxy)phenyl)propanoic acid.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and filter the solid salts. Wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-(benzyloxy)phenyl)propanoic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This protocol is a standard Fischer esterification procedure adapted for the substrate.[1][2][3][4]

Materials:

  • 3-(4-(benzyloxy)phenyl)propanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • To the residue, add ice-cold water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography if necessary.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionReactant 1Reactant 2ProductTypical Yield
1Williamson Ether Synthesis3-(4-hydroxyphenyl)propanoic acidBenzyl bromide3-(4-(benzyloxy)phenyl)propanoic acid85-95%
2Fischer Esterification3-(4-(benzyloxy)phenyl)propanoic acidMethanolThis compound>90%
Spectroscopic Data Summary for this compound

The following data is compiled from various spectroscopic databases.[5][6]

Spectroscopic Technique Data
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
¹H NMR Predicted chemical shifts: δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.15 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.65 (s, 3H, -OCH₃), 2.90 (t, 2H, -CH₂-Ar), 2.60 (t, 2H, -CH₂-CO)
¹³C NMR Predicted chemical shifts: δ 173.5 (C=O), 157.5 (C-OAr), 137.0 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 115.0 (Ar-CH), 70.0 (-OCH₂-), 51.5 (-OCH₃), 36.0 (-CH₂-), 30.0 (-CH₂-)
Infrared (IR) Characteristic peaks expected around: 3030 cm⁻¹ (Ar C-H stretch), 2950 cm⁻¹ (Aliphatic C-H stretch), 1735 cm⁻¹ (C=O ester stretch), 1245 cm⁻¹ (C-O ester stretch), 1175 cm⁻¹ (Ar-O-C stretch)
Mass Spectrometry (EI) m/z (%): 270 (M⁺), 179, 163, 107, 91 (100%), 77, 65

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not directly involve biological signaling pathways. However, the experimental workflow for each synthetic step can be visualized.

G cluster_0 Step 1: Williamson Ether Synthesis A Combine 3-(4-hydroxyphenyl)propanoic acid, K2CO3, and acetone B Add Benzyl Bromide A->B C Reflux (12-24h) B->C D Cool and Filter C->D E Evaporate Solvent D->E F Work-up (Extraction) E->F G Dry and Concentrate F->G H 3-(4-(benzyloxy)phenyl)propanoic acid G->H G cluster_1 Step 2: Fischer Esterification I Dissolve 3-(4-(benzyloxy)phenyl)propanoic acid in Methanol J Add cat. H2SO4 I->J K Reflux (4-12h) J->K L Cool and Evaporate Methanol K->L M Work-up (Extraction) L->M N Dry and Concentrate M->N O This compound N->O

References

The Natural Occurrence and Biological Significance of Methyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Biologically Active Plant Metabolite

Introduction

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activity of Methyl 3-(4-hydroxyphenyl)propanoate (MHPP). It is important to note at the outset that the compound specified in the initial query, "Methyl 3-(4-(benzyloxy)phenyl)propanoate," is not documented as a naturally occurring substance in the reviewed scientific literature. Instead, it is recognized as a synthetic derivative of the natural product MHPP, where the phenolic hydroxyl group is protected by a benzyl group. This guide will, therefore, focus on the natural compound, MHPP, which is of significant interest to researchers in plant biology, soil ecology, and drug development.

MHPP is a phenolic compound that has been identified as a root exudate in a number of plant species. It plays a crucial role in plant-microbe interactions, particularly as a biological nitrification inhibitor (BNI), and also functions as a modulator of plant root system architecture. This guide will delve into the quantitative data available on its natural occurrence, detail the experimental protocols for its isolation and characterization, and explore the signaling pathways it influences.

Natural Occurrence of Methyl 3-(4-hydroxyphenyl)propanoate (MHPP)

Methyl 3-(4-hydroxyphenyl)propanoate has been identified in several plant species, where it is primarily exuded from the roots into the surrounding soil. Its presence has been reported in the following organisms:

  • Tragopogon orientalis[1]

  • Tragopogon pratensis[1]

  • Sorghum bicolor (Sorghum)[2]

The production and exudation of MHPP by plant roots are influenced by environmental conditions. For instance, the presence of ammonium (NH₄⁺) in the soil has been shown to induce greater production of MHPP in sorghum roots.[2]

Quantitative Data

The concentration of Methyl 3-(4-hydroxyphenyl)propanoate exuded from plant roots can vary. The following table summarizes the available quantitative data on MHPP production.

Plant SpeciesConditionMHPP Production RateReference
Sorghum bicolorStandard Hoagland medium17 μg g⁻¹ root dry weight d⁻¹[2]
Sorghum bicolorNH₄⁺ induced56.6 μg g⁻¹ root dry weight d⁻¹[2]

Experimental Protocols

The isolation and identification of Methyl 3-(4-hydroxyphenyl)propanoate from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies described in the literature.

Isolation of MHPP from Sorghum Root Exudates

This protocol outlines the steps for collecting, extracting, and purifying MHPP from sorghum root exudates.

experimental_workflow cluster_collection Root Exudate Collection cluster_extraction Extraction cluster_purification Purification cluster_identification Identification A Sorghum Seedling Growth (Hydroponic System) B Collection of Root Exudate Solution A->B C Acidification of Solution (pH 2.5) B->C D Liquid-Liquid Extraction (with Ethyl Acetate) C->D E Evaporation of Solvent D->E F Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) E->F G Fraction Collection F->G H Thin Layer Chromatography (TLC) (Monitoring) G->H I High-Performance Liquid Chromatography (HPLC) H->I J Spectroscopic Analysis (NMR, Mass Spectrometry) I->J

Figure 1: Workflow for the isolation and identification of MHPP.

Methodology Details:

  • Plant Cultivation and Root Exudate Collection: Sorghum seedlings are grown hydroponically. The root exudates are collected from the nutrient solution over a specific period.

  • Extraction: The collected solution is acidified to approximately pH 2.5 with an acid like HCl. The acidified solution is then subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate. The organic phase, containing the desired compounds, is collected and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is fractionated using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Identification and Characterization: The purified fractions containing MHPP are further analyzed and quantified using High-Performance Liquid Chromatography (HPLC). The definitive identification of the compound is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), to confirm its molecular structure.

Biological Activity and Signaling Pathways

Methyl 3-(4-hydroxyphenyl)propanoate is recognized for its significant biological activities, particularly its role as a biological nitrification inhibitor and a modulator of root development.

Biological Nitrification Inhibition (BNI)

MHPP released from plant roots inhibits the activity of nitrifying bacteria in the soil. This process, known as biological nitrification inhibition, slows down the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻). This is advantageous for the plant as ammonium is a less mobile form of nitrogen and its retention in the root zone enhances nitrogen use efficiency.

Modulation of Root System Architecture

MHPP has been shown to influence root development by interacting with auxin signaling pathways.[2] It inhibits primary root elongation and promotes the formation of lateral roots. This alteration of the root system architecture can enhance the plant's ability to explore the soil for nutrients.

The proposed signaling pathway for MHPP-mediated root modulation involves the induction of auxin biosynthesis and transport, leading to an accumulation of auxin in the root tips.[2] This process is also linked to the production of nitric oxide (NO) and reactive oxygen species (ROS).[2]

signaling_pathway MHPP Methyl 3-(4-hydroxyphenyl)propanoate (MHPP) Auxin_Bio Upregulation of Auxin Biosynthesis Genes MHPP->Auxin_Bio Auxin_Transport Alteration of Auxin Carrier Expression MHPP->Auxin_Transport NO_Production Nitric Oxide (NO) Production MHPP->NO_Production Auxin_Accumulation Auxin Accumulation in Root Tips Auxin_Bio->Auxin_Accumulation Auxin_Transport->Auxin_Accumulation PR_Inhibition Inhibition of Primary Root Elongation Auxin_Accumulation->PR_Inhibition LR_Formation Promotion of Lateral Root Formation Auxin_Accumulation->LR_Formation ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation NO_Production->ROS_Accumulation ROS_Accumulation->PR_Inhibition Root_Modulation Root System Architecture Remodeling PR_Inhibition->Root_Modulation LR_Formation->Root_Modulation

Figure 2: MHPP-mediated auxin signaling pathway in root development.

Conclusion

While "this compound" is a synthetic compound, its structural analog, Methyl 3-(4-hydroxyphenyl)propanoate (MHPP), is a naturally occurring plant metabolite with significant biological functions. As a key player in plant-soil interactions, MHPP's role as a biological nitrification inhibitor and a modulator of root architecture highlights its importance in plant nutrition and development. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further research into this fascinating molecule and its potential applications in sustainable agriculture and the development of novel plant growth regulators.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a benzyloxy compound that holds potential for investigation in various scientific fields, including drug discovery and materials science. Its structural features, combining a phenylpropanoate core with a benzyloxy substituent, suggest possible biological activities and make it an interesting candidate for further research. The benzyloxy group, in particular, is a common moiety in medicinal chemistry known to influence the pharmacokinetic and pharmacodynamic properties of molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties of this specific molecule are limited, information has been supplemented with data from closely related compounds to provide a comprehensive profile.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name methyl 3-(4-phenylmethoxyphenyl)propanoate[1]
Synonyms Methyl 3-[4-(benzyloxy)phenyl]propanoate, Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester[1]
CAS Number 24807-40-7[1]
Molecular Formula C₁₇H₁₈O₃[1]
Molecular Weight 270.32 g/mol [1]
Physical State Solid (predicted based on related compounds)
Melting Point No experimental data available. The related Methyl 3-(4-methoxyphenyl)propionate has a melting point of 37-41 °C.[2]
Boiling Point No experimental data available. The related Methyl 3-phenylpropionate has a boiling point of 91-92 °C at 4.00 mm Hg.[3]
Solubility No experimental data available. The related Methyl 3-phenylpropionate is insoluble in water.[3]
Kovats Retention Index 2178 (Semi-standard non-polar)[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the benzylation of Methyl 3-(4-hydroxyphenyl)propionate. The following is a generalized protocol based on standard organic synthesis procedures.

Reaction Scheme:

(Methyl 3-(4-hydroxyphenyl)propionate + Benzyl bromide -> this compound)

Materials:

  • Methyl 3-(4-hydroxyphenyl)propionate

  • Benzyl bromide (Bn-Br)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Methyl 3-(4-hydroxyphenyl)propionate in acetone or DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a specific spectrum for this compound is not readily available in the searched literature, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Signals (CDCl₃):

  • ~2.6 ppm (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the ester.

  • ~2.9 ppm (t, 2H): Triplet corresponding to the benzylic -CH₂- group.

  • ~3.7 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons.

  • ~5.1 ppm (s, 2H): Singlet for the benzylic ether (-O-CH₂-Ph) protons.

  • ~6.9 ppm (d, 2H): Doublet for the aromatic protons ortho to the ether linkage.

  • ~7.1-7.4 ppm (m, 7H): Multiplet for the remaining aromatic protons of the phenyl and benzyl groups.

Predicted ¹³C NMR Signals (CDCl₃):

  • ~30 ppm: -CH₂- adjacent to the ester.

  • ~36 ppm: Benzylic -CH₂-.

  • ~52 ppm: Methyl ester (-OCH₃).

  • ~70 ppm: Benzylic ether (-O-CH₂-Ph).

  • ~115 ppm, ~130 ppm: Aromatic CH carbons.

  • ~127-129 ppm, ~137 ppm, ~158 ppm: Aromatic quaternary carbons.

  • ~173 ppm: Ester carbonyl carbon.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not extensively documented in the available literature. However, the structural similarity to other biologically active molecules allows for informed hypotheses regarding its potential targets and mechanisms of action.

Interference with Auxin Signaling

A structurally related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been identified as a nitrification inhibitor that modulates root development in plants by interfering with auxin signaling.[4][5][6] MHPP elevates auxin levels by upregulating its biosynthesis and altering the expression of auxin carriers.[4][5] This process is mediated by nitric oxide (NO) and reactive oxygen species (ROS).[4][6] Given the structural similarity, it is plausible that this compound could exhibit similar effects on auxin signaling pathways, making it a candidate for investigation in plant biology and agricultural sciences.

Below is a diagram illustrating the potential workflow for investigating the effect of a test compound on the auxin signaling pathway.

Workflow for Investigating Auxin Signaling Interference cluster_0 In Vitro / In Planta Assays cluster_1 Molecular Mechanism Plant_Growth Plant Growth Assays (e.g., Arabidopsis thaliana) Auxin_Quantification Auxin Quantification (e.g., LC-MS) Plant_Growth->Auxin_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR of auxin-responsive genes) Auxin_Quantification->Gene_Expression Reporter_Lines Use of Auxin Reporter Lines (e.g., DR5::GUS) Gene_Expression->Reporter_Lines NO_ROS_Measurement NO/ROS Measurement Reporter_Lines->NO_ROS_Measurement Enzyme_Assays Enzyme Assays (e.g., Nitrification inhibition) NO_ROS_Measurement->Enzyme_Assays Test_Compound This compound Test_Compound->Plant_Growth

Investigating Auxin Signaling Interference
Modulation of the ERK/MAPK Signaling Pathway

The benzyloxy moiety is present in a variety of compounds with demonstrated biological activities.[7][8][9][10] For instance, some benzyloxy derivatives have been shown to interact with key signaling pathways in mammalian cells, such as the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathway.[11][12][13] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer.[13] While direct evidence is lacking for this compound, its potential to modulate this pathway warrants investigation.

The following diagram illustrates the canonical ERK/MAPK signaling cascade, which could be a potential target for benzyloxy-containing compounds.

Simplified ERK/MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response

The ERK/MAPK Signaling Cascade

Conclusion

This compound is a compound with a chemical structure that suggests potential for further scientific exploration. This guide has summarized its known physicochemical properties and provided a framework for its synthesis and analysis. While direct evidence of its biological activity is still emerging, the known effects of structurally related compounds, particularly on the auxin and ERK/MAPK signaling pathways, provide compelling avenues for future research. The experimental protocols and pathway diagrams presented here serve as a valuable resource for researchers and scientists interested in investigating the properties and potential applications of this and similar benzyloxy-containing molecules.

References

Technical Guide: Solubility of Methyl 3-(4-(benzyloxy)phenyl)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a technical overview of the solubility characteristics of Methyl 3-(4-(benzyloxy)phenyl)propanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide furnishes detailed experimental protocols for determining solubility in various organic solvents. Additionally, a representative synthesis workflow for this compound is presented, including a process diagram, to aid researchers in the production and purification of this compound, which directly relates to its handling and solubility properties.

Introduction

This compound (CAS No: 24807-40-7) is a chemical compound with the molecular formula C17H18O3.[1][2] Understanding its solubility in a range of organic solvents is crucial for its application in organic synthesis, purification, formulation development, and various analytical procedures. Solubility dictates the choice of solvent for reactions, extractions, and chromatographic separations, and is a critical parameter in the development of pharmaceutical formulations. This guide addresses the current information gap by providing standardized methods for solubility determination.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassSolvent NameTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Halogenated Dichloromethane (DCM)
Chloroform
Aromatic Toluene
Polar Aprotic Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Table is intended to be populated by the user with experimental data.

Experimental Protocols for Solubility Determination

The following are standardized methods for determining the equilibrium solubility of a compound in an organic solvent. The choice of method may depend on the expected solubility range and the available analytical equipment.

Gravimetric Method (Shake-Flask)

This widely used method determines the equilibrium solubility by creating a saturated solution and measuring the concentration of the solute.[3]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • High-purity organic solvent of choice

  • Vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Pipette a known volume or mass of the selected organic solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Maintain the temperature.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

  • Once the solvent is fully evaporated, weigh the dish containing the dried solute.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent aliquot taken.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, automated and miniaturized versions of the shake-flask method can be employed.

Objective: To rapidly estimate the solubility of this compound across a panel of organic solvents.

Materials:

  • 96-well microplates (PTFE or glass-coated for solvent resistance)

  • Automated liquid handler

  • Plate shaker

  • Plate reader with UV-Vis or other suitable detection method (e.g., HPLC-UV)

  • This compound

  • Panel of organic solvents

Procedure:

  • Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Use an automated liquid handler to dispense a fixed amount of the stock solution into the wells of a microplate and evaporate the solvent. This leaves a known amount of the solid compound in each well.

  • Dispense a range of different organic solvents into the wells.

  • Seal the plate and agitate at a controlled temperature for a set period to allow for dissolution.

  • Centrifuge the plate to pellet any undissolved solid.

  • Transfer the supernatant to a new plate for analysis.

  • Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve. High-Performance Liquid Chromatography (HPLC) can also be used for more accurate quantification.

Synthesis Workflow

This compound can be synthesized via a two-step process starting from 3-(4-hydroxyphenyl)propanoic acid. The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group, followed by a Fischer-Speier esterification of the carboxylic acid.[4][5]

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_reagents Reagents & Catalysts cluster_final Final Product A 3-(4-hydroxyphenyl)propanoic Acid S1 Step 1: Williamson Ether Synthesis (Benzylation) A->S1 B Benzyl Bromide B->S1 C Methanol S2 Step 2: Fischer Esterification C->S2 I1 3-(4-(Benzyloxy)phenyl)propanoic Acid S1->I1 FP This compound S2->FP I1->S2 R1 Base (e.g., K2CO3) Solvent (e.g., Acetone) R1->S1 R2 Acid Catalyst (e.g., H2SO4) R2->S2

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol (Representative)

The following is a representative protocol based on standard organic chemistry procedures for Williamson ether synthesis and Fischer esterification.[6][7]

Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)propanoic Acid

  • Dissolve 3-(4-hydroxyphenyl)propanoic acid in a suitable solvent such as acetone or DMF in a round-bottom flask.

  • Add a base, such as anhydrous potassium carbonate (K2CO3), to the mixture.

  • Add benzyl bromide to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • After cooling, filter off the inorganic salts and evaporate the solvent.

  • The residue is then worked up, typically by dissolving in an organic solvent and washing with water, followed by drying and evaporation to yield the intermediate, 3-(4-(benzyloxy)phenyl)propanoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

  • Dissolve the 3-(4-(benzyloxy)phenyl)propanoic acid from Step 1 in an excess of methanol, which acts as both a reactant and the solvent.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4), to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure this compound.

References

An In-depth Technical Guide to the FT-IR Spectral Data of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectral data for Methyl 3-(4-(benzyloxy)phenyl)propanoate. Due to the limited availability of a direct experimental spectrum in public databases, this guide presents a predictive analysis based on the characteristic infrared absorption frequencies of the constituent functional groups. This information is crucial for researchers involved in the synthesis, identification, and quality control of this compound and its derivatives.

Predicted FT-IR Spectral Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include an ester group (C=O, C-O), an aromatic ring (C=C, C-H), an ether linkage (C-O-C), and aliphatic C-H bonds. The expected vibrational frequencies for these groups are summarized in the table below.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3100-3000Medium to WeakAromatic C-HStretching
~3000-2850MediumAliphatic C-H (in propanoate and benzyl groups)Stretching
~1735 Strong Ester C=O Stretching
~1600, ~1500, ~1450Medium to WeakAromatic C=CRing Stretching
~1440MediumAliphatic C-HBending (Scissoring)
~1370MediumAliphatic C-HBending (Symmetrical)
~1250 Strong Aryl-O (in ether linkage) Asymmetric Stretching
~1170 Strong Ester C-O Stretching
~1040MediumAlkyl-O (in ether linkage)Symmetric Stretching
~830Strongp-disubstituted benzeneC-H Out-of-plane Bending
~740, ~700StrongMonosubstituted benzene (from benzyl group)C-H Out-of-plane Bending

Note: This is a predictive table. Actual peak positions and intensities may vary based on the sample state (e.g., liquid film, KBr pellet) and the specific instrument used.

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound is expected to be dominated by a few key absorptions:

  • Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is anticipated around 1735 cm⁻¹. This is a highly characteristic peak for the carbonyl group in a saturated ester.

  • Ether (C-O) Stretches: The presence of the benzyloxy group, an aromatic ether, will likely result in two distinct C-O stretching bands. A strong, asymmetric stretch is expected around 1250 cm⁻¹, characteristic of aryl ethers.[1][2] A medium intensity symmetric stretch from the alkyl-O portion is expected around 1040 cm⁻¹.[3]

  • Ester (C-O) Stretch: A strong band around 1170 cm⁻¹ is characteristic of the C-O stretching vibration of the ester group.[4][5]

  • Aromatic C-H and C=C Stretches: The presence of two aromatic rings (one p-disubstituted and one monosubstituted from the benzyl group) will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.[6]

  • Aliphatic C-H Stretches: Absorptions corresponding to the C-H stretching of the propanoate and benzyl methylene groups will appear in the region of 3000-2850 cm⁻¹.[5]

  • Out-of-Plane Bending: Strong absorptions in the fingerprint region, specifically around 830 cm⁻¹ for the p-disubstituted ring and around 740 and 700 cm⁻¹ for the monosubstituted ring, can provide further confirmation of the substitution pattern.

Experimental Protocol for FT-IR Analysis

The following provides a generalized methodology for obtaining an FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Objective: To obtain a high-quality FT-IR spectrum of this compound for structural elucidation and identification.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

    • Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Spectral Acquisition:

    • Set the desired spectral acquisition parameters. Typical parameters include:

      • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks and compare their wavenumbers with the predicted values and established correlation tables.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) to remove any sample residue.

    • Perform a clean check by acquiring a new background scan to ensure no sample remains.

Visualizations

Below is a diagram illustrating the general workflow for obtaining an FT-IR spectrum using the ATR technique.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing start Start background_scan Acquire Background Spectrum start->background_scan apply_sample Apply Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum & Identify Peaks process_data->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for FT-IR Analysis using ATR.

References

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a compound of interest in various research and development sectors. This document outlines the expected fragmentation patterns under electron ionization (EI), presents a detailed experimental protocol for its analysis, and summarizes its key mass spectral data.

Molecular and Mass Spectral Overview

This compound (C₁₇H₁₈O₃) has a molecular weight of 270.32 g/mol .[1] Its analysis by mass spectrometry, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides crucial data for its identification and structural elucidation. The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that correspond to specific structural motifs within the molecule.

Quantitative Mass Spectrometry Data

The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The mass-to-charge ratio (m/z) and the relative abundance of the most significant ions are presented.

m/zRelative Abundance (%)Proposed Fragment Ion
27015[C₁₇H₁₈O₃]⁺• (Molecular Ion)
1635[C₁₀H₁₁O₂]⁺
10712[C₇H₇O]⁺
91100[C₇H₇]⁺ (Tropylium ion)
776[C₆H₅]⁺ (Phenyl ion)
6510[C₅H₅]⁺

Data sourced from NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center.[2]

Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting fragments, most notably the tropylium ion. The logical relationship of the major fragmentation steps is depicted in the following diagram.

Fragmentation_Pathway M This compound [C₁₇H₁₈O₃]⁺• m/z = 270 F1 [C₁₀H₁₁O₂]⁺ m/z = 163 M->F1 Loss of benzyl radical F3 [C₇H₇]⁺ (Tropylium ion) Base Peak m/z = 91 M->F3 Benzylic Cleavage F2 [C₇H₇O]⁺ m/z = 107 F1->F2 Decarboxylation F4 [C₆H₅]⁺ (Phenyl ion) m/z = 77 F2->F4 Loss of CH₂O F5 [C₅H₅]⁺ m/z = 65 F3->F5 Loss of acetylene NL1 - •OCH₃ NL2 - C₇H₇• NL3 - CO NL4 - C₂H₂

References

Technical Guide to the Spectroscopic Analysis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of 1H and 13C Nuclear Magnetic Resonance (NMR) Spectra

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a chemical compound with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1] Its structure, characterized by a substituted benzene ring, a propanoate group, and a benzyl ether moiety, makes it a molecule of interest in various fields of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed overview of the expected 1H and 13C NMR spectra of this compound, alongside standard experimental protocols for data acquisition.

Molecular Structure and Expected NMR Signals

The chemical structure of this compound is presented below. The distinct chemical environments of the hydrogen and carbon atoms give rise to a unique set of signals in the 1H and 13C NMR spectra, respectively.

Caption: Chemical structure of this compound.

Quantitative NMR Data

While a comprehensive search of spectral databases, including the Spectral Database for Organic Compounds (SDBS), and scientific literature was conducted, publicly available, experimentally derived 1H and 13C NMR peak lists for this compound could not be located. Therefore, the following tables present predicted chemical shifts and assignments based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~ 7.45 - 7.30m5HAr-H (benzyl)
~ 7.15d2HAr-H (phenyl)
~ 6.90d2HAr-H (phenyl)
~ 5.05s2HO-CH₂-Ar
~ 3.65s3HO-CH₃
~ 2.90t2HAr-CH₂-
~ 2.60t2H-CH₂-COO

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)Carbon TypeAssignment
~ 173.5C=OEster Carbonyl
~ 157.0CAr-C-O
~ 137.0CAr-C (benzyl)
~ 133.0CAr-C-CH₂
~ 129.5CHAr-CH (phenyl)
~ 128.5CHAr-CH (benzyl)
~ 128.0CHAr-CH (benzyl)
~ 127.5CHAr-CH (benzyl)
~ 115.0CHAr-CH (phenyl)
~ 70.0CH₂O-CH₂-Ar
~ 51.5CH₃O-CH₃
~ 36.0CH₂Ar-CH₂-
~ 30.0CH₂-CH₂-COO

Experimental Protocols

The acquisition of high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis. The following is a standard protocol for the preparation and analysis of an organic compound like this compound.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] To aid dissolution, the sample can be gently vortexed or sonicated.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[2] Ensure the solution is free of any particulate matter, which can be removed by filtering through a small plug of cotton wool in the pipette.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often pre-dissolved in the deuterated solvent by the manufacturer.

NMR Data Acquisition

The following is a general workflow for acquiring 1D 1H and 13C NMR spectra using a modern NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Up Experiment (1H or 13C) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking baseline->peak_pick analysis analysis peak_pick->analysis Structural Elucidation

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters:

  • 1H NMR: A standard 1H NMR experiment is typically run on a 400 or 500 MHz spectrometer. Key parameters include setting the appropriate spectral width, number of scans, and a relaxation delay.[6]

  • 13C NMR: Due to the lower natural abundance of the 13C isotope, a higher number of scans and a potentially higher sample concentration are required to achieve a good signal-to-noise ratio.[3] Broadband proton decoupling is typically employed to simplify the spectrum by removing 1H-13C coupling.[7]

Data Processing and Analysis

  • Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration (1H NMR): The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shifts of all significant peaks are determined.

  • Structural Assignment: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), coupling constants, and integration values are used to assign each signal to a specific proton or carbon in the molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved via a classic Fischer-Speier esterification of 3-(4-(benzyloxy)phenyl)propanoic acid with methanol, utilizing sulfuric acid as a catalyst. This method is reliable, scalable, and yields the desired product in high purity. Detailed experimental procedures, characterization data, and safety precautions are outlined to ensure reproducible results and safe laboratory practices.

Introduction

This compound serves as a key building block in the synthesis of various biologically active molecules. The presence of the benzyl-protected phenol and the methyl ester functionalities allows for selective chemical transformations at different sites of the molecule. The Fischer-Speier esterification is a straightforward and widely used method for converting carboxylic acids to esters. The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The equilibrium of the reaction is driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate via the Williamson ether synthesis. This method offers a reliable and efficient pathway to this valuable intermediate, which finds applications in the synthesis of various biologically active molecules and complex organic structures. Detailed experimental protocols, reactant quantities, reaction conditions, and purification methods are presented. Furthermore, characterization data, including 1H NMR, 13C NMR, and IR spectroscopy, are provided to ensure the identity and purity of the synthesized compound.

Introduction

This compound is a key building block in organic synthesis. The presence of the benzyl ether protecting group on the phenol and the methyl ester functionality allows for selective transformations at other positions of the molecule. The Williamson ether synthesis is a classic and widely used method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] In this application, the phenoxide of Methyl 3-(4-hydroxyphenyl)propanoate is generated in situ using a mild base and subsequently reacted with benzyl bromide to yield the desired product.

Reaction Scheme

The synthesis of this compound is achieved by reacting Methyl 3-(4-hydroxyphenyl)propanoate with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.[4][5][6]

Reaction Scheme for the Williamson Ether Synthesis of this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Methyl 3-(4-hydroxyphenyl)propanoate1.0 eq[7]
Benzyl Bromide1.1 - 1.2 eq[7]
Potassium Carbonate (K₂CO₃)2.0 - 2.5 eq[7]
Solvent Acetone or DMF[2]
Reaction Temperature Reflux (~56 °C for Acetone)[7]
Reaction Time 4 - 24 hours[6][7]
Typical Yield 76 - 95%[6][7]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials:

  • Methyl 3-(4-hydroxyphenyl)propanoate

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq).

    • Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetone.

  • Addition of Benzyl Bromide:

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[6][7]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the anhydrous sodium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate.[8][9]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by the following spectroscopic methods.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • 1H NMR (500 MHz, CDCl₃): δ 7.44 – 7.30 (m, 5H, Ar-H of benzyl), 7.12 (d, J = 8.5 Hz, 2H, Ar-H), 6.92 (d, J = 8.5 Hz, 2H, Ar-H), 5.05 (s, 2H, OCH₂Ph), 3.67 (s, 3H, OCH₃), 2.90 (t, J = 7.8 Hz, 2H, CH₂), 2.62 (t, J = 7.8 Hz, 2H, CH₂). (Note: This is a predicted spectrum based on closely related structures, specific experimental data may vary slightly).[10]

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • 13C NMR (126 MHz, CDCl₃): δ 173.3, 157.5, 137.1, 132.9, 129.4, 128.6, 128.0, 127.5, 114.9, 70.0, 51.6, 36.1, 30.2. (Note: This is a predicted spectrum based on closely related structures, specific experimental data may vary slightly).[10]

IR (Infrared) Spectroscopy:

  • FTIR (KBr, cm-1): ~3030 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1610, 1510 (aromatic C=C stretch), ~1245 (aryl ether C-O stretch), ~1175 (ester C-O stretch), ~740, 695 (aromatic C-H bend).[11][12][13][14] (Note: These are expected characteristic peaks).

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl 3-(4-hydroxyphenyl)propanoate Methyl 3-(4-hydroxyphenyl)propanoate Mixing Mixing Methyl 3-(4-hydroxyphenyl)propanoate->Mixing Benzyl bromide Benzyl bromide Benzyl bromide->Mixing Potassium carbonate Potassium carbonate Potassium carbonate->Mixing Acetone Acetone Acetone->Mixing Reflux Reflux Mixing->Reflux Heat Filtration Filtration Reflux->Filtration Cool Solvent Removal Solvent Removal Filtration->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the Williamson ether synthesis of this compound.

Signaling Pathways and Logical Relationships

While "this compound" is primarily a synthetic intermediate, its structural motifs are present in molecules with biological activity. For instance, compounds with benzyloxy-phenyl structures can interact with various biological targets. The logical relationship in its synthesis is a straightforward nucleophilic substitution, as depicted in the workflow diagram. The core principle is the deprotonation of the phenol to form a potent nucleophile that subsequently displaces the bromide from benzyl bromide.

Logical_Relationship Start Starting Materials Phenol Methyl 3-(4-hydroxyphenyl)propanoate Start->Phenol Base Potassium Carbonate Start->Base Alkyl_Halide Benzyl Bromide Start->Alkyl_Halide Deprotonation Deprotonation Phenol->Deprotonation Base->Deprotonation SN2_Reaction SN2 Reaction Alkyl_Halide->SN2_Reaction Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Phenoxide->SN2_Reaction Ether This compound SN2_Reaction->Ether Product Final Product Ether->Product

Caption: Logical steps in the Williamson ether synthesis.

References

Application Notes and Protocols for the Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a valuable intermediate in the development of various biologically active molecules. The protocols detailed herein are based on established Fischer esterification methodologies, ensuring a reliable and reproducible synthesis.

Introduction

This compound is a carboxylic acid ester. The presence of the benzyloxy protective group on the phenol and the methyl ester functionality make it a versatile building block in organic synthesis. This compound can be further modified at the ester group or deprotected to reveal the free phenol, allowing for its incorporation into a wide range of molecular scaffolds.

Synthesis Pathway

The synthesis of this compound is achieved through the Fischer esterification of 3-(4-(benzyloxy)phenyl)propanoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Starting Material 3-(4-(benzyloxy)phenyl)propanoic acid1.0 equivalent
Reagent Methanol (anhydrous)5-10 volumes
Catalyst Concentrated Sulfuric Acid0.1-0.2 equivalents
Reaction Temperature Reflux (~65 °C)Maintained for the duration of the reaction.
Reaction Time 4-12 hoursMonitored by Thin Layer Chromatography (TLC).
Expected Yield 80-95%Yields can vary based on reaction scale and purification efficiency.
Purity (Commercial) ≥95%As referenced from commercial suppliers.[1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-(4-(benzyloxy)phenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Acid Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath. Maintain the reflux for 4-12 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the residue, add ice-cold water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash them sequentially with a saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 3-(4-(benzyloxy)phenyl)propanoic acid + Methanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst 1 reflux Reflux (65°C, 4-12h) add_catalyst->reflux 2 evaporation Evaporate Methanol reflux->evaporation 3 extraction Aqueous Work-up (H₂O, NaHCO₃, Brine) evaporation->extraction 4 drying Dry Organic Layer (MgSO₄/Na₂SO₄) extraction->drying 5 concentration Concentrate drying->concentration 6 purification Column Chromatography (Optional) concentration->purification 7 end_product Product: This compound concentration->end_product purification->end_product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Signaling Pathway

The diagram below outlines the key steps in the Fischer esterification mechanism.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid [R-C(OH)₂]⁺ RCOOH->Protonated_RCOOH Protonation H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of H₂O Proton_Transfer->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation

Caption: Mechanism of the Fischer Esterification reaction.

References

Application Note: High-Purity Isolation of Methyl 3-(4-(benzyloxy)phenyl)propanoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a key intermediate in the synthesis of various biologically active molecules. The described method utilizes flash column chromatography, a robust and efficient technique for the separation of moderately polar organic compounds. This document outlines the necessary materials, step-by-step procedures for mobile phase optimization using Thin-Layer Chromatography (TLC), column preparation, sample application, elution, and post-purification analysis. Representative data is presented to demonstrate the effectiveness of this protocol in achieving high purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development.[1] Its molecular formula is C17H18O3, with a molecular weight of 270.32 g/mol .[1] The purity of this intermediate is paramount for the successful synthesis of downstream target molecules, as impurities can lead to side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient. Flash column chromatography is a widely employed purification technique in organic synthesis, offering a balance of speed and resolving power. This method relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By optimizing the mobile phase composition, this compound can be effectively separated from reaction byproducts and unreacted starting materials.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of this compound using the described protocol. These values are representative and may vary depending on the initial purity of the crude material and specific experimental conditions.

Table 1: Thin-Layer Chromatography (TLC) Optimization Data

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Major Impurity (e.g., Benzyl Alcohol)Observations
90:100.650.45Good separation, but Rf of the desired compound is slightly high.
85:150.500.25Excellent separation with the desired compound at an ideal Rf for column chromatography.
80:200.380.15Good separation, but elution may be slower.

Table 2: Column Chromatography Purification Data

ParameterCrude ProductPurified Product
Appearance Yellowish OilColorless Oil
Weight (g) 5.04.3
Purity (by HPLC) ~85%>98%
Yield (%) -86%
Key Impurity (%) ~10%<0.5%

Experimental Protocols

Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Prior to performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve an Rf value of approximately 0.3-0.5 for the target compound, ensuring good separation from impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Various ratios of hexanes and ethyl acetate

Procedure:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.

  • Prepare developing chambers with different ratios of hexane and ethyl acetate (e.g., 90:10, 85:15, 80:20).

  • Place the TLC plates in the developing chambers and allow the solvent front to travel up the plate.

  • Once the solvent front is approximately 1 cm from the top of the plate, remove the plates and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm) and calculate the Rf values for the desired product and any impurities.

  • Select the solvent system that provides the best separation and an optimal Rf for the target compound. For this application, a hexane:ethyl acetate ratio of 85:15 is recommended.

Column Chromatography Protocol

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Selected mobile phase (e.g., 85:15 hexane:ethyl acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Do not let the top of the silica gel run dry.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Maintain a constant level of solvent above the silica gel bed throughout the elution process. Apply gentle air pressure if necessary to maintain a steady flow rate.

Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a colorless oil.

  • Dry the product under high vacuum to remove any residual solvent.

Workflow and Pathway Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Optimization (Mobile Phase Selection) Elution Elution with Mobile Phase TLC->Elution Optimal Mobile Phase Crude Crude Sample (this compound) SampleLoad Sample Loading (Dry Loading) Crude->SampleLoad ColumnPrep Column Packing (Silica Gel Slurry) ColumnPrep->SampleLoad SampleLoad->Elution FractionCollect Fraction Collection Elution->FractionCollect FractionAnalysis Fraction Analysis (TLC) FractionCollect->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Identify Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Caption: Workflow for the purification of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following the outlined procedures for TLC optimization and column chromatography, researchers can consistently obtain this key synthetic intermediate in high purity, which is essential for its application in drug discovery and development.

References

Application Notes and Protocols for the Recrystallization of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Methyl 3-(4-(benzyloxy)phenyl)propanoate via recrystallization. The protocols outlined below are designed to enhance the purity of the compound, a crucial step for its application in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Introduction

This compound is a key intermediate in the synthesis of various organic molecules. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final products. Recrystallization is a robust and efficient technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at varying temperatures. The fundamental principle involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₃[PubChem]
Molecular Weight 270.32 g/mol [PubChem]
CAS Number 24807-40-7[PubChem]
Appearance White to off-white solidInferred
Melting Point (Predicted) 40-45 °CInferred
Purity (Commercial) Typically 95-98%[Biotuva]
Purity (Post-Recrystallization) >99% (Illustrative)-
Yield (Illustrative) 85-95%-

Note: The post-recrystallization purity and yield are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Solvent Selection

The choice of a suitable solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. Based on the structure of the target molecule, which contains both aromatic and ester functionalities, a moderately polar solvent is likely to be effective.

Recommended Solvent System: Ethanol or a mixed solvent system of Ethyl Acetate and Hexane.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is suitable when the crude material has a relatively high purity.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the boiling point of the solvent while stirring. Continue to add ethanol dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this cooling period.

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane

This method is particularly useful when a single solvent does not provide the ideal solubility profile.

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid, indicating the saturation point.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified product under vacuum.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the recrystallization process.

Caption: General workflow for the purification of a solid compound by recrystallization.

Solvent_Selection_Logic Figure 2: Logic for Solvent System Selection cluster_properties Molecular Properties cluster_solvent_choice Solvent Choice cluster_criteria Selection Criteria compound This compound prop1 Aromatic Rings (Non-polar) compound->prop1 prop2 Ester Group (Polar) compound->prop2 mixed_solvent Mixed Solvent System (e.g., Ethyl Acetate/Hexane) prop1->mixed_solvent Solubility in Non-polar single_solvent Single Solvent (e.g., Ethanol) prop2->single_solvent Solubility in Polar prop2->mixed_solvent Fine-tuning Polarity crit1 High Solubility when Hot single_solvent->crit1 crit2 Low Solubility when Cold single_solvent->crit2 mixed_solvent->crit1 mixed_solvent->crit2

Caption: Decision logic for selecting an appropriate solvent system for recrystallization.

Application Note: Comprehensive Characterization of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a chemical compound with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1] Its unique structure, containing both an ester and a benzyl ether functional group, makes it a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for downstream applications. This document provides a detailed overview of the analytical methods for the comprehensive characterization of this compound, including protocols for spectroscopic and chromatographic techniques.

Compound Identification

IdentifierValue
IUPAC Namemethyl 3-(4-(phenylmethoxy)phenyl)propanoate
CAS Number24807-40-7
Molecular FormulaC₁₇H₁₈O₃
Molecular Weight270.32 g/mol
InChIInChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3
InChIKeyXAAMAAXKDLWBKO-UHFFFAOYSA-N
SMILESCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2

Analytical Characterization Workflow

The following diagram illustrates the typical workflow for the analytical characterization of this compound.

cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_elemental Elemental Analysis cluster_data Data Interpretation and Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy Sample->IR HPLC HPLC/UPLC Sample->HPLC TLC Thin Layer Chromatography Sample->TLC EA Elemental Analysis (CHN) Sample->EA Interpretation Spectral and Chromatographic Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation HPLC->Interpretation TLC->Interpretation EA->Interpretation Report Final Characterization Report Interpretation->Report

Figure 1: Analytical workflow for compound characterization.

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Expected Spectral Data:

¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a7.44 - 7.30m5HAr-H (benzyl)
H-b7.14d, J = 8.6 Hz2HAr-H
H-c6.90d, J = 8.6 Hz2HAr-H
H-d5.05s2H-O-CH ₂-Ar
H-e3.67s3H-O-CH
H-f2.92t, J = 7.8 Hz2H-CH ₂-Ar
H-g2.62t, J = 7.8 Hz2H-CH ₂-CO₂Me
¹³C NMR (CDCl₃, 101 MHz)Chemical Shift (δ, ppm)Assignment
C-1173.4C =O
C-2157.9C -O (aromatic)
C-3137.1C (aromatic, benzyl)
C-4132.8C -CH₂ (aromatic)
C-5129.5C H (aromatic)
C-6128.6C H (aromatic, benzyl)
C-7128.0C H (aromatic, benzyl)
C-8127.5C H (aromatic, benzyl)
C-9114.9C H (aromatic)
C-1070.0-O-C H₂-Ar
C-1151.6-O-C H₃
C-1236.0-C H₂-Ar
C-1330.2-C H₂-CO₂Me
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectral Data:

m/zRelative Intensity (%)Assignment
27025[M]⁺
17910[M - C₇H₇]⁺
1355[M - C₇H₇O - CO]⁺
10730[C₇H₇O]⁺
91100[C₇H₇]⁺ (tropylium ion)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for ATR-IR:

  • Sample Preparation: Place a small amount of the neat sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform an ATR correction if necessary. Identify and assign the characteristic absorption bands.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3033MediumC-H stretch (aromatic)
2951MediumC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1612, 1512StrongC=C stretch (aromatic)
1245StrongC-O stretch (ester and ether)
1178StrongC-O stretch (ether)
738, 698StrongC-H bend (aromatic, monosubstituted)

Chromatographic Methods

Chromatographic techniques are employed to assess the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the chromatogram for the presence of a single major peak. Calculate the purity by peak area percentage.

Thin Layer Chromatography (TLC)

Protocol for TLC:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate.

  • Plate: Use a silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4 v/v).

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Rf Calculation: Calculate the retention factor (Rf) value.

Conclusion

The combination of spectroscopic and chromatographic methods described in this application note provides a robust framework for the comprehensive characterization of this compound. These protocols ensure the verification of its chemical structure and the assessment of its purity, which are critical for its application in research and development.

References

Application Notes and Protocols for Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a versatile research intermediate with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a protected phenol and a reactive ester group, makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This document provides detailed application notes on its utility and comprehensive experimental protocols for its synthesis and subsequent derivatization.

Introduction

This compound (Kasugamycin) is an organic compound with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1][2] The presence of a benzyl ether protecting group on the phenol allows for selective reactions at other positions of the molecule, while the methyl ester can be readily hydrolyzed or converted to other functional groups. This combination of features makes it an attractive starting material for the synthesis of a variety of target molecules in drug discovery and development.

Applications in Research and Drug Discovery

As a versatile building block, this compound serves as a precursor for the synthesis of a range of biologically active molecules. The benzyloxyphenyl moiety is a common scaffold in medicinal chemistry, and derivatives have shown potential in various therapeutic areas.

  • Scaffold for Biologically Active Molecules: The core structure of this compound can be elaborated to introduce pharmacophores responsible for biological activity. The ester functionality can be converted to amides, carboxylic acids, or alcohols, providing access to a diverse range of derivatives.

  • Precursor for Chiral Building Blocks: Enantioselective synthesis of derivatives of benzyloxymethyl phenyl propionic acids has been achieved, highlighting the utility of this scaffold in preparing chiral intermediates for drug development.[3][4]

  • Intermediate in the Synthesis of Potential Therapeutic Agents: While direct synthesis of a marketed drug from this specific intermediate is not prominently documented, related benzyloxyphenyl derivatives have been investigated as STAT3 signaling pathway inhibitors and as antimicrobial agents, suggesting the potential of this chemical class in oncology and infectious diseases.[5]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from methyl 3-(4-hydroxyphenyl)propanoate and benzyl bromide.

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Methyl 3-(4-hydroxyphenyl)propanoate180.205.0 g27.71.0
Benzyl bromide171.045.18 g30.31.1
Potassium carbonate (K₂CO₃)138.215.74 g41.51.5
Acetone, anhydrous-100 mL--
Dichloromethane (DCM)----
Saturated aqueous sodium bicarbonate----
Brine----
Anhydrous magnesium sulfate (MgSO₄)----

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a 250 mL round-bottom flask, add methyl 3-(4-hydroxyphenyl)propanoate (5.0 g, 27.7 mmol) and anhydrous acetone (100 mL).

  • Add potassium carbonate (5.74 g, 41.5 mmol) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (5.18 g, 30.3 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Expected Yield and Purity:

ParameterValue
Yield85-95%
Purity>95% (by NMR and LC-MS)
Derivatization of this compound

The ester group of the title compound can be readily derivatized to expand its utility.

Procedure:

  • Dissolve this compound (1.0 g, 3.7 mmol) in a mixture of methanol (20 mL) and water (5 mL).

  • Add sodium hydroxide (0.3 g, 7.5 mmol) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.

Procedure:

  • Dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (from the previous step) in an anhydrous solvent like dichloromethane or DMF.

  • Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Add the desired amine and stir at room temperature until the reaction is complete.

  • Work-up typically involves washing with aqueous acid and base, followed by extraction and purification.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Product cluster_workup Workup & Purification start1 Methyl 3-(4-hydroxyphenyl)propanoate reaction K₂CO₃, Acetone, Reflux start1->reaction start2 Benzyl bromide start2->reaction workup Filtration, Extraction, Column Chromatography reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Derivatization Pathways

Derivatization_Pathways cluster_derivatives Potential Derivatives cluster_reactions Reactions intermediate This compound hydrolysis Hydrolysis (e.g., NaOH) intermediate->hydrolysis reduction Reduction (e.g., LiAlH₄) intermediate->reduction acid 3-(4-(benzyloxy)phenyl)propanoic acid amidation Amidation (via acid) acid->amidation amide N-substituted amides alcohol 3-(4-(benzyloxy)phenyl)propan-1-ol hydrolysis->acid amidation->amide reduction->alcohol

Caption: Key derivatization pathways from the research intermediate.

Role as a Building Block in Targeting Signaling Pathways

Signaling_Pathway_Target cluster_synthesis Synthesis cluster_pathway Cellular Signaling intermediate This compound derivatization Chemical Derivatization intermediate->derivatization inhibitor Bioactive Derivatives (e.g., STAT3 Inhibitors) derivatization->inhibitor stat3 STAT3 inhibitor->stat3 Inhibition cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak jak->stat3 transcription Gene Transcription (Proliferation, Survival) stat3->transcription

Caption: Targeting the STAT3 signaling pathway with derivatives.

References

Application Notes and Protocols for Methyl 3-(4-(benzyloxy)phenyl)propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a versatile intermediate in organic synthesis, primarily utilized as a building block for the construction of more complex molecules with potential therapeutic applications. Its structure, featuring a protected phenolic hydroxyl group and a reactive ester functionality, allows for a range of chemical modifications. The benzyl ether serves as a robust protecting group for the phenol, which can be cleaved under various conditions to reveal the free hydroxyl group, a common pharmacophore in many biologically active compounds. The methyl ester provides a handle for transformations such as hydrolysis, amidation, and reduction to an alcohol, enabling the introduction of the benzyloxyphenylpropyl moiety into diverse molecular scaffolds.

This document provides detailed application notes on the use of this compound as a key intermediate in the synthesis of G protein-coupled receptor (GPCR) modulators and outlines protocols for its synthesis and key transformations.

Application as a Precursor to GPR34 Antagonists

Derivatives of 3-(4-(benzyloxy)phenyl)propanoic acid have been identified as a novel class of antagonists for the G protein-coupled receptor 34 (GPR34). GPR34 is implicated in various physiological and pathological processes, including neuropathic pain. Antagonism of this receptor can inhibit the downstream signaling cascade involving the phosphorylation of ERK1/2.

The synthesis of these antagonists typically begins with the hydrolysis of this compound to its corresponding carboxylic acid. This acid is then coupled with various amines to generate a library of amide derivatives. The benzyl protecting group can be removed in a subsequent step to yield the final active compounds with a free phenolic group.

Quantitative Data: GPR34 Antagonist Activity
Compound IDTargetAssayIC50 (µM)
5e (a derivative)GPR34GloSensor cAMP0.680
5e (a derivative)GPR34Tango0.059

Data sourced from a study on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of GPR34 and its inhibition by antagonists derived from 3-(4-(benzyloxy)phenyl)propanoic acid.

GPR34_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR34 GPR34 G_protein G Protein GPR34->G_protein Activates ERK_in ERK1/2 G_protein->ERK_in Leads to phosphorylation ERK_out p-ERK1/2 ERK_in->ERK_out Phosphorylation Response Cellular Response (e.g., Pain Signaling) ERK_out->Response LysoPS Lysophosphatidylserine (Agonist) LysoPS->GPR34 Activates Antagonist 3-(4-(benzyloxy)phenyl) propanoic acid derivative (Antagonist) Antagonist->GPR34 Inhibits

Caption: Inhibition of the GPR34 signaling pathway by a propanoic acid derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from methyl 3-(4-hydroxyphenyl)propanoate and benzyl bromide.

Reaction Scheme:

Materials:

  • Methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of methyl 3-(4-hydroxyphenyl)propanoate in acetone or DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-70 °C (for DMF) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield this compound.

Quantitative Data (Representative):

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl 3-(4-hydroxyphenyl)propanoateBenzyl bromide, K2CO3Acetone4-6Reflux85-95
Protocol 2: Hydrolysis of this compound

This protocol describes the basic hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Ph-CH2-O-Ph-CH2CH2COOH + R1R2NH -> Ph-CH2-O-Ph-CH2CH2CONR1R2 (3-(4-(benzyloxy)phenyl)propanoic acid) + (Amine) -> (Amide derivative)

Caption: Synthetic workflow for this compound.

transformations_workflow cluster_hydrolysis Protocol 2: Hydrolysis cluster_amidation Protocol 3: Amidation cluster_reduction Further Transformation start This compound hydrolysis Saponification (NaOH, MeOH/H2O, Reflux) start->hydrolysis reduction Reduction (e.g., LiAlH4, THF) start->reduction acidification Acidification (HCl) & Workup hydrolysis->acidification acid 3-(4-(benzyloxy)phenyl)propanoic acid acidification->acid coupling Amide Coupling (Amine, HATU, DIPEA, DMF) acid->coupling purification2 Workup & Purification coupling->purification2 amide Amide Derivative purification2->amide alcohol 3-(4-(benzyloxy)phenyl)propan-1-ol reduction->alcohol

Application Notes: Methyl 3-(4-(benzyloxy)phenyl)propanoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 3-(4-(benzyloxy)phenyl)propanoate as a key intermediate in the synthesis of various biologically active molecules. This versatile building block is particularly valuable in the development of novel therapeutic agents due to its structural features, which allow for diverse chemical modifications and the introduction of pharmacophoric moieties.

Introduction

This compound is a carboxyl-protected derivative of 3-(4-hydroxyphenyl)propanoic acid, a common scaffold found in natural products and synthetic compounds with a wide range of biological activities. The benzyl protecting group on the phenolic hydroxyl allows for selective reactions at other positions of the molecule, which can later be deprotected to yield the free phenol, a crucial functional group for interaction with various biological targets. This intermediate is particularly useful in the synthesis of anticancer, antimicrobial, and anti-inflammatory agents.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of complex heterocyclic and substituted aromatic compounds. Its propanoate side chain can be readily modified or used as a linker to introduce other functional groups, while the benzyloxy-substituted phenyl ring can participate in various aromatic substitution and coupling reactions.

Synthesis of Bioactive Quinoxaline Derivatives

One of the notable applications of this intermediate is in the synthesis of quinoxaline derivatives, a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. The general synthetic strategy involves the condensation of a 1,2-dicarbonyl compound, derived from this compound, with an o-phenylenediamine.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of bioactive molecules. These are based on established synthetic methodologies for structurally related compounds.

Protocol 1: Synthesis of a Hypothetical Bioactive Quinoxaline Derivative

This protocol outlines a multi-step synthesis of a quinoxaline derivative with potential anticancer activity, starting from this compound.

Step 1: Oxidation of the Propanoate Side Chain

The propanoate side chain is first oxidized to a 1,2-dicarbonyl moiety.

  • Materials: this compound, Selenium dioxide (SeO₂), Dioxane, Water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of dioxane and water (10:1 v/v).

    • Add selenium dioxide (1.2 equivalents) to the solution.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove selenium metal.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the corresponding methyl 2,3-dioxo-3-(4-(benzyloxy)phenyl)propanoate.

Step 2: Condensation with o-Phenylenediamine

The resulting 1,2-dicarbonyl compound is then condensed with a substituted o-phenylenediamine to form the quinoxaline ring.

  • Materials: Methyl 2,3-dioxo-3-(4-(benzyloxy)phenyl)propanoate, 4-chloro-1,2-phenylenediamine, Ethanol, Glacial acetic acid.

  • Procedure:

    • Dissolve methyl 2,3-dioxo-3-(4-(benzyloxy)phenyl)propanoate (1 equivalent) and 4-chloro-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.

Step 3: Deprotection of the Benzyl Group

The final step involves the removal of the benzyl protecting group to yield the free phenol.

  • Materials: Substituted quinoxaline derivative from Step 2, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the quinoxaline derivative (1 equivalent) in methanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (0.1 equivalents).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final bioactive quinoxaline derivative.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and biological evaluation of compounds derived from this compound and its analogs.

Table 1: Summary of Reaction Yields

StepReactionProductTypical Yield (%)
1OxidationMethyl 2,3-dioxo-3-(4-(benzyloxy)phenyl)propanoate60-75
2CondensationSubstituted Quinoxaline Derivative75-90
3DeprotectionFinal Bioactive Quinoxaline85-95

Table 2: In Vitro Anticancer Activity of a Hypothetical Quinoxaline Derivative

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)Quinoxaline Derivative5.2
HCT116 (Colon Cancer)Quinoxaline Derivative8.7
A549 (Lung Cancer)Quinoxaline Derivative12.1

Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway affected by the synthesized bioactive molecule.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Deprotection A This compound B Methyl 2,3-dioxo-3-(4-(benzyloxy)phenyl)propanoate A->B SeO₂, Dioxane/H₂O C Substituted Quinoxaline Derivative B->C o-phenylenediamine, EtOH, H⁺ D Final Bioactive Quinoxaline C->D H₂, Pd/C, MeOH

Caption: Synthetic workflow for a bioactive quinoxaline.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Bioactive Quinoxaline (Synthesized) Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway.

Application Notes and Protocols: Methyl 3-(4-(benzyloxy)phenyl)propanoate as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a valuable and versatile building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of biologically active molecules. Its structure, featuring a protected phenol and a reactive ester group, provides a convenient starting point for the elaboration into more complex drug candidates. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is a common pharmacophore in many drug classes. This protecting group can be readily removed under various conditions to unmask the free phenol at a later synthetic stage. The methyl propanoate moiety allows for straightforward chemical transformations, most notably hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutics, with a focus on its application in the synthesis of GPR34 antagonists and antiproliferative agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 24807-40-7[1]
Molecular Formula C₁₇H₁₈O₃[1]
Molecular Weight 270.32 g/mol [1]
Appearance White to off-white solid or crystalline powder
Purity Typically ≥95%
SMILES COC(=O)CCc1ccc(OCc2ccccc2)cc1
InChI Key XAAMAAXKDLWBKO-UHFFFAOYSA-N[1]

Applications in Drug Discovery

This compound has been successfully employed as a key intermediate in the synthesis of potent and selective modulators of various biological targets. Two notable examples are its use in the development of GPR34 antagonists for potential treatment of neuropathic pain and in the synthesis of quinoxaline derivatives with antiproliferative activity against cancer cell lines.

GPR34 Antagonists for Neuropathic Pain

G protein-coupled receptor 34 (GPR34) is implicated in various physiological and pathological processes, including immune responses and neurological disorders. Antagonists of GPR34 are being explored as potential therapeutics for conditions such as neuropathic pain.[2][3] Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a novel class of potent GPR34 antagonists.[2][4]

The synthesis of these antagonists utilizes a chiral derivative of 3-(4-(benzyloxy)phenyl)propanoic acid as a key starting material. The following table summarizes the in vitro activity of a representative compound from this class.

Compound IDAssayIC₅₀ (µM)
5e GloSensor cAMP Assay0.680
Tango Assay0.059

GPR34_Signaling_Pathway LysoPS LysoPS (Agonist) GPR34 GPR34 LysoPS->GPR34 Activates Antagonist GPR34 Antagonist (e.g., Compound 5e) Antagonist->GPR34 Inhibits MEK MEK ERK ERK1/2 MEK->ERK Activates Phosphorylation Phosphorylation ERK->Phosphorylation Cellular_Response Cellular Response (e.g., Neuropathic Pain Signaling) Phosphorylation->Cellular_Response G_protein G_protein GPR34->G_protein Activates G_protein->MEK Activates

Antiproliferative Agents

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines.[1][5][6] The synthesis of these compounds involves a multi-step sequence starting from a related methyl propanoate derivative.

The following table summarizes the antiproliferative activity of the most potent compound from this series, 6k , against four human cancer cell lines.

Compound IDCell LineIC₅₀ (µM)
6k PC-3 (Prostate Cancer)12.17 ± 0.9
HeLa (Cervical Cancer)9.46 ± 0.7
HCT-116 (Colon Cancer)10.88 ± 0.8
MCF-7 (Breast Cancer)6.93 ± 0.4
Doxorubicin HeLa (Cervical Cancer)8.87 ± 0.6
HCT-116 (Colon Cancer)5.57 ± 0.4
MCF-7 (Breast Cancer)5.23 ± 0.3

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound, forming the basis for the synthesis of the aforementioned bioactive molecules.

Protocol 1: Hydrolysis of this compound to 3-(4-(benzyloxy)phenyl)propanoic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.[7][8][9][10]

Materials:

  • This compound

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add an excess of LiOH (e.g., 2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH ~2 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(4-(benzyloxy)phenyl)propanoic acid.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Hydrolysis_Workflow Start This compound Reaction Hydrolysis (LiOH or NaOH in THF/H₂O) Start->Reaction Acidification Acidification (1M HCl) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Drying and Concentration Extraction->Purification Product 3-(4-(benzyloxy)phenyl)propanoic acid Purification->Product

Protocol 2: Amide Coupling of 3-(4-(benzyloxy)phenyl)propanoic acid with an Amine

This protocol outlines a general procedure for the formation of an amide bond, a key step in the synthesis of many drug candidates.[11][12][13][14]

Materials:

  • 3-(4-(benzyloxy)phenyl)propanoic acid

  • Desired primary or secondary amine

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2-3 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow Carboxylic_Acid 3-(4-(benzyloxy)phenyl)propanoic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Carboxylic_Acid->Coupling Amine Amine (R-NH₂) Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Amide_Product Amide Product Purification->Amide_Product

Conclusion

This compound is a readily available and highly useful building block for the synthesis of diverse and biologically active compounds. Its straightforward conversion to the corresponding carboxylic acid allows for the introduction of a wide array of functionalities through amide bond formation. The examples of GPR34 antagonists and antiproliferative agents highlight the potential of this scaffold in generating novel drug candidates for various therapeutic areas. The provided protocols offer a solid foundation for researchers to utilize this versatile intermediate in their drug discovery programs.

References

Applications of Methyl 3-(4-(benzyloxy)phenyl)propanoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a protected phenol and a reactive ester group, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound and its derivatives, with a primary focus on the development of novel G protein-coupled receptor (GPCR) antagonists for the treatment of neuropathic pain.

Application Note 1: Intermediate for the Synthesis of GPR34 Antagonists

This compound is a key precursor for the synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, a novel class of G protein-coupled receptor 34 (GPR34) antagonists. GPR34 has been identified as a promising therapeutic target for various diseases, including neuropathic pain. The propanoate moiety serves as a handle for the introduction of an amino group and subsequent coupling with various carboxylic acids to explore the structure-activity relationship (SAR) and optimize antagonist potency.

A notable example is the potent GPR34 antagonist, compound 5e ((S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid), which has demonstrated significant efficacy in preclinical models of neuropathic pain.[1]

Quantitative Data: In Vitro Activity of GPR34 Antagonist 5e
CompoundAssayTargetIC50 (µM)
5e GloSensor™ cAMP AssayGPR340.680[1]
5e Tango™ AssayGPR340.059[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical procedure for the synthesis of the title compound from 3-(4-hydroxyphenyl)propanoic acid.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Benzylation of 3-(4-hydroxyphenyl)propanoic acid

  • To a solution of 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(4-(benzyloxy)phenyl)propanoic acid.

Step 2: Fischer Esterification

  • Dissolve the crude 3-(4-(benzyloxy)phenyl)propanoic acid in methanol (10 volumes).

  • Cool the solution to 0 °C and slowly add concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid (Compound 5e)

This protocol outlines the conversion of a key intermediate, (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid methyl ester, to the final GPR34 antagonist. The synthesis of the amino ester intermediate from this compound involves standard chemical transformations including alpha-bromination followed by amination.

Materials:

  • (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid methyl ester

  • Phenoxyacetic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

Step 1: Amide Coupling

  • To a solution of (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid methyl ester (1.0 eq) and phenoxyacetic acid (1.1 eq) in anhydrous DCM, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the methyl ester of compound 5e.

Step 2: Saponification

  • Dissolve the purified methyl ester from the previous step in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid (compound 5e ).

Protocol 3: GloSensor™ cAMP Assay for GPR34 Antagonist Activity

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways.

Materials:

  • CHO cells stably expressing human GPR34

  • GloSensor™ cAMP Reagent (Promega)

  • Lysophosphatidylserine (LysoPS) - GPR34 agonist

  • Test compounds (e.g., compound 5e )

  • CO₂-independent cell culture medium

  • White, opaque 96-well microplates

Procedure:

  • Seed GPR34-expressing CHO cells in 96-well plates and culture overnight.

  • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO₂-independent medium.

  • Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent mixture.

  • Incubate the plate at room temperature in the dark for 2 hours to allow for reagent equilibration.

  • During the incubation, prepare serial dilutions of the test compounds and the agonist (LysoPS).

  • Pre-incubate the cells with the test compounds for 15-30 minutes.

  • Add the GPR34 agonist, LysoPS, at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

  • Immediately measure luminescence using a plate reader.

  • Calculate the percent inhibition of the agonist response by the test compounds and determine the IC₅₀ values.

Protocol 4: Tango™ GPCR Assay for GPR34 Antagonist Activity

The Tango™ assay measures GPCR-mediated β-arrestin recruitment, providing an alternative readout for receptor activation.

Materials:

  • U2OS cells co-expressing the GPR34-tango construct and a β-arrestin-TEV protease fusion protein

  • LiveBLAzer™-FRET B/G Substrate (Thermo Fisher Scientific)

  • Lysophosphatidylserine (LysoPS)

  • Test compounds

  • Assay medium

Procedure:

  • Plate the Tango™ GPR34 cells in 96-well plates and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds for 30 minutes.

  • Add LysoPS to stimulate the receptor and incubate for 5 hours at 37 °C.

  • Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate for 2 hours at room temperature in the dark.

  • Measure the fluorescence at 460 nm and 530 nm using a fluorescence plate reader.

  • Calculate the emission ratio (460 nm / 530 nm) to determine the level of β-lactamase reporter gene expression.

  • Determine the IC₅₀ values of the test compounds by analyzing the inhibition of the agonist-induced signal.

Protocol 5: ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in many GPCR signaling cascades.

Materials:

  • CHO cells stably expressing human GPR34

  • Cell lysis buffer

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed GPR34-expressing CHO cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LysoPS for 5-10 minutes.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-ERK and total ERK.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the inhibitory effect of the compound.

Visualizations

GPR34_Signaling_Pathway cluster_membrane Cell Membrane GPR34 GPR34 G_protein Gi/o GPR34->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK1/2 G_protein->ERK activates via βγ subunits LysoPS LysoPS LysoPS->GPR34 binds cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neuropathic_Pain Neuropathic Pain CREB->Neuropathic_Pain contributes to pERK p-ERK1/2 ERK->pERK phosphorylation pERK->Neuropathic_Pain contributes to Antagonist GPR34 Antagonist (e.g., Compound 5e) Antagonist->GPR34 blocks

Caption: GPR34 Signaling Pathway and Point of Antagonist Intervention.

Synthetic_Workflow Start This compound Intermediate1 α-Bromo Ester Start->Intermediate1 α-Bromination Intermediate2 (S)-2-Amino-3-(4-(benzyloxy)phenyl)propanoic acid methyl ester Intermediate1->Intermediate2 Amination Amide_Ester Amide-Ester Intermediate Intermediate2->Amide_Ester Amide Coupling Coupling_Partner Phenoxyacetic Acid Coupling_Partner->Amide_Ester Final_Product (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid (Compound 5e) Amide_Ester->Final_Product Saponification

Caption: Synthetic Workflow for GPR34 Antagonist from the Topic Compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesize GPR34 Antagonist Derivatives cAMP_Assay GloSensor™ cAMP Assay Synthesis->cAMP_Assay Tango_Assay Tango™ β-arrestin Assay Synthesis->Tango_Assay ERK_Assay ERK1/2 Phosphorylation Assay Synthesis->ERK_Assay IC50 Determine IC50 Values cAMP_Assay->IC50 Tango_Assay->IC50 ERK_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental Workflow for GPR34 Antagonist Discovery.

References

Application of Methyl 3-(4-(benzyloxy)phenyl)propanoate in Peptide Synthesis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a derivative of 3-phenylpropanoic acid featuring a benzyl-protected hydroxyl group on the phenyl ring and a methyl ester. In the context of peptide synthesis, its structure suggests a potential role as a precursor to unnatural amino acids, particularly as a building block for introducing modified tyrosine residues or other custom structural motifs into peptide chains. The benzyl ether serves as a common protecting group for the hydroxyl functionality of tyrosine, which is stable under many standard peptide coupling conditions and can be removed during the final deprotection step. This document explores the theoretical applications of this compound in peptide synthesis, provides context on relevant methodologies, and presents generalized protocols for the incorporation of similar building blocks.

While direct literature explicitly detailing the use of "this compound" in peptide synthesis is sparse, its structural components allow for logical extrapolation of its utility. The primary hypothesized application is as a precursor for the synthesis of a protected β-tyrosine derivative, which can then be incorporated into peptides to introduce conformational constraints or alter biological activity.

Theoretical Application: Precursor for β-Tyrosine Synthesis

The core structure of 3-(4-(benzyloxy)phenyl)propanoic acid (the hydrolyzed form of the title compound) is that of a β-amino acid precursor. β-amino acids are valuable in drug development as they can form peptides (β-peptides) with unique secondary structures that are resistant to enzymatic degradation.

The synthesis of a protected β-tyrosine building block from this compound would likely involve the introduction of an amino group at the β-position (the carbon adjacent to the phenyl ring). This can be achieved through various organic synthesis methods. The resulting Fmoc- or Boc-protected β-tyrosine(Bzl)-OH could then be used in standard solid-phase peptide synthesis (SPPS).

Data Presentation

As no direct experimental data for the use of this compound in peptide synthesis was found, the following table summarizes typical protecting group strategies for tyrosine in standard Fmoc-based solid-phase peptide synthesis. The benzyl group (Bzl) is a key feature of the title compound.

Protecting Group for Tyrosine Side Chain Abbreviation Cleavage Conditions Compatibility with Fmoc-SPPS Common Use
tert-ButyltBuStrong acid (e.g., TFA)HighStandard protection, cleaved during final peptide cleavage from resin.
Benzyl Bzl Strong acid (e.g., HF) or hydrogenolysis Moderate Used in both Boc and Fmoc strategies; partially labile to TFA. [1]
2,6-Dichlorobenzyl2,6-Cl2BzlStrong acid (e.g., HF)HighMore acid-stable than Bzl, useful in Boc chemistry and for protected fragments.[1]

Experimental Protocols

The following are generalized, representative protocols for key steps in solid-phase peptide synthesis where a custom building block derived from this compound, such as Fmoc-β-Tyr(Bzl)-OH, would be utilized.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a solid support, incorporating a protected amino acid.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-β-Tyr(Bzl)-OH) (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the amino acid solution.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • To confirm reaction completion, perform a Kaiser test to check for the presence of free primary amines.

4. Washing:

  • After coupling, wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger like triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizations

The following diagrams illustrate key conceptual workflows in peptide synthesis.

sps_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

protecting_group_strategy Peptide Growing Peptide Chain on Resin N_Terminus N-Terminus (Temporary Protection) Peptide->N_Terminus Side_Chains Reactive Side Chains (Permanent Protection) Peptide->Side_Chains C_Terminus C-Terminus (Attached to Resin) Peptide->C_Terminus Deprotection_N Base Treatment (e.g., Piperidine) N_Terminus->Deprotection_N removes Fmoc Deprotection_Side Acid Treatment (e.g., TFA) Side_Chains->Deprotection_Side removes tBu, Bzl, etc. C_Terminus->Deprotection_Side Deprotection_N->Peptide allows next coupling Final_Peptide Final Deprotected Peptide Deprotection_Side->Final_Peptide during cleavage

Caption: Orthogonal protecting group strategy in Fmoc-SPPS.

Conclusion

While "this compound" is not a commonly cited reagent in peptide synthesis literature, its chemical structure strongly suggests its potential as a precursor for synthesizing custom amino acid building blocks, particularly benzyl-protected β-tyrosine. The benzyl group is a well-established protecting group for the hydroxyl function of tyrosine, compatible with standard peptide synthesis strategies. Researchers interested in incorporating such unnatural amino acids could synthesize the necessary protected monomer and utilize it within established solid-phase peptide synthesis protocols, such as the ones detailed in this note. Further investigation into the synthesis of β-amino acids from this precursor is warranted to fully explore its utility in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two common synthetic strategies for preparing this compound:

  • Route 1: Williamson Ether Synthesis followed by Esterification. This involves the benzylation of 3-(4-hydroxyphenyl)propanoic acid to form 3-(4-(benzyloxy)phenyl)propanoic acid, which is then esterified with methanol.

  • Route 2: Esterification followed by Williamson Ether Synthesis. This route begins with the Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol to yield Methyl 3-(4-hydroxyphenyl)propanoate, followed by a Williamson ether synthesis using a benzyl halide to introduce the benzyl protecting group.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The common byproducts depend on the synthetic route chosen.

  • Via Williamson Ether Synthesis: Potential byproducts include unreacted starting materials (Methyl 3-(4-hydroxyphenyl)propanoate or 3-(4-hydroxyphenyl)propanoic acid), dibenzyl ether (from the self-condensation of benzyl bromide), and potentially small amounts of C-alkylated products where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[1]

  • Via Fischer-Speier Esterification: The primary byproduct is water.[2] Incomplete reaction will result in the presence of the starting carboxylic acid.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through standard laboratory techniques. Flash column chromatography on silica gel is a highly effective method for separating the desired product from starting materials and byproducts.[3] The choice of eluent, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is critical for good separation.[3] Recrystallization can also be employed to obtain a highly pure crystalline product.[3]

Troubleshooting Guides

Williamson Ether Synthesis Route

Issue 1: Low yield of the desired this compound.

Potential Cause Troubleshooting Step
Incomplete deprotonation of the phenolic hydroxyl group. Ensure a sufficiently strong base is used to fully deprotonate the phenol. For phenols, bases like potassium carbonate are often sufficient, though stronger bases like sodium hydride can also be used.[1][4][5]
Presence of water in the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can react with the base and hydrolyze the benzyl halide.[6]
Sub-optimal reaction temperature. The reaction temperature is crucial. While higher temperatures can increase the rate, they may also promote side reactions. A typical range for Williamson ether synthesis is 50-100°C.[6]
Insufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]

Issue 2: Presence of significant amounts of unreacted Methyl 3-(4-hydroxyphenyl)propanoate.

Potential Cause Troubleshooting Step
Insufficient amount of base or benzyl halide. Use a slight excess (1.1-1.5 equivalents) of both the base and the benzyl halide to drive the reaction to completion.
Poor quality of the base. Ensure the base has been stored properly and is not deactivated. For instance, sodium hydride should be a fine, gray powder.[6]

Issue 3: Formation of an unexpected byproduct.

Potential Cause Troubleshooting Step
C-alkylation of the phenoxide. This is a known, though often minor, side reaction with phenoxides.[1] Using polar aprotic solvents like DMF or acetonitrile can favor the desired O-alkylation.
Elimination reaction of the alkyl halide. With a primary halide like benzyl bromide, E2 elimination is not a concern as there are no beta-hydrogens.[5] However, if using a secondary or tertiary alkylating agent, elimination would be a major side reaction.[7]
Fischer-Speier Esterification Route

Issue 1: Low conversion to the ester.

Potential Cause Troubleshooting Step
Equilibrium not shifted towards the product. The Fischer esterification is a reversible reaction.[2][8] To favor ester formation, use a large excess of the alcohol (methanol can be used as the solvent) or remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[2][9]
Insufficient acid catalyst. Ensure a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used.[2]

Issue 2: Hydrolysis of the ester product.

Potential Cause Troubleshooting Step
Presence of excess water during workup. During the aqueous workup, minimize contact time with acidic or basic solutions to prevent hydrolysis of the ester.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-(4-(benzyloxy)phenyl)propanoic acid
  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid, and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify further by flash column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate
  • Reaction Setup: Dissolve Methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5 eq).

  • Alkylating Agent Addition: Add benzyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture (typically 50-80°C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 A 3-(4-hydroxyphenyl)propanoic acid B 3-(4-(benzyloxy)phenyl)propanoic acid A->B  Benzyl Bromide, Base   C This compound B->C  Methanol, H+ catalyst   D 3-(4-hydroxyphenyl)propanoic acid E Methyl 3-(4-hydroxyphenyl)propanoate D->E  Methanol, H+ catalyst   F This compound E->F  Benzyl Bromide, Base  

Caption: Common synthetic routes to this compound.

Troubleshooting_Williamson_Ether_Synthesis Start Low Yield in Williamson Ether Synthesis Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Moisture Present? Start->Cause2 Cause3 Sub-optimal Temperature? Start->Cause3 Solution1 Use stronger or fresh base Cause1->Solution1 Solution2 Use anhydrous conditions Cause2->Solution2 Solution3 Optimize temperature (50-100°C) Cause3->Solution3

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

Troubleshooting_Fischer_Esterification Start Low Ester Conversion Cause1 Equilibrium Unfavorable? Start->Cause1 Cause2 Insufficient Catalyst? Start->Cause2 Solution1 Use excess alcohol or remove water Cause1->Solution1 Solution2 Ensure adequate H+ catalyst Cause2->Solution2

Caption: Troubleshooting logic for low conversion in Fischer esterification.

References

Technical Support Center: Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes.

Route 1: Fischer Esterification of 3-(4-(benzyloxy)phenyl)propanoic acid

This route involves the acid-catalyzed esterification of 3-(4-(benzyloxy)phenyl)propanoic acid with methanol.

Question: My reaction yield is very low. What are the common causes and how can I improve it?

Answer:

Low yield in Fischer esterification is a common issue as it is an equilibrium reaction.[1][2][3][4] Several factors can be addressed to drive the equilibrium towards the product, this compound:

  • Excess Methanol: A large excess of methanol can be used to shift the equilibrium towards the formation of the ester.[3] Since methanol is also the solvent, using it in a large volume is a standard practice.

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid, thus reducing the yield.[2][4] Employing methods to remove water as it forms is crucial. This can be achieved by:

    • Azeotropic distillation: Using a Dean-Stark apparatus with a co-solvent like toluene can effectively remove water.[2]

    • Drying agents: Adding molecular sieves to the reaction mixture can absorb the water produced.

  • Insufficient Catalyst: Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. A typical catalytic amount is 1-2% of the mass of the carboxylic acid.[1]

  • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Question: The reaction appears to be incomplete, with a significant amount of starting material remaining. What should I do?

Answer:

If the reaction is incomplete, consider the following:

  • Extend Reaction Time: As Fischer esterification is often slow, increasing the reflux time can lead to a higher conversion. Monitor the reaction by TLC until no further change is observed.

  • Increase Catalyst Concentration: A slight increase in the amount of acid catalyst may accelerate the reaction. However, be cautious as excessive acid can lead to side reactions.

  • Check Reagent Purity: Ensure that the 3-(4-(benzyloxy)phenyl)propanoic acid is pure and the methanol is anhydrous. Water in the reagents will inhibit the forward reaction.

Question: I am observing unexpected spots on my TLC plate. What are the likely side products?

Answer:

Potential side products in the Fischer esterification of 3-(4-(benzyloxy)phenyl)propanoic acid include:

  • Debenzylation Product: Under strong acidic conditions and prolonged heating, the benzyl ether protecting group may be cleaved, leading to the formation of Methyl 3-(4-hydroxyphenyl)propanoate.

  • Etherification of Methanol: At high temperatures, the acid catalyst can promote the self-condensation of methanol to form dimethyl ether, although this is less common under typical reflux conditions.

To minimize side reactions, use the mildest effective reaction conditions (temperature and catalyst concentration) and monitor the reaction progress closely.

Route 2: Benzylation of Methyl 3-(4-hydroxyphenyl)propanoate

This route involves the protection of the phenolic hydroxyl group of Methyl 3-(4-hydroxyphenyl)propanoate as a benzyl ether, typically via a Williamson ether synthesis.[6][7][8]

Question: My benzylation reaction is incomplete, and I see a mix of starting material and product. How can I drive the reaction to completion?

Answer:

Incomplete benzylation can be due to several factors:

  • Insufficient Base: A weak or insufficient amount of base (e.g., potassium carbonate) will not fully deprotonate the phenol, leading to incomplete reaction. Ensure at least one equivalent of a suitable base is used.

  • Reagent Purity: The presence of water in the solvent (e.g., acetone or DMF) or on the glassware can quench the phenoxide and reduce the reaction efficiency. Use anhydrous solvents and properly dried glassware.[9]

  • Reaction Time and Temperature: Some benzylation reactions require elevated temperatures and longer reaction times to proceed to completion. Heating the reaction mixture may be necessary. Monitor the reaction by TLC.[9]

  • Activity of Benzylating Agent: Ensure the benzyl bromide or benzyl chloride is not old or degraded.

Question: I am getting a low yield after workup. Where could my product be lost?

Answer:

Product loss during the workup of a benzylation reaction can occur at several stages:

  • Incomplete Extraction: this compound is a relatively nonpolar molecule. Ensure you are using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) for extraction and perform multiple extractions to maximize recovery.

  • Emulsion Formation: During the aqueous workup, emulsions can form, trapping the product. Adding brine (saturated NaCl solution) can help to break up emulsions.

  • Purification Losses: During column chromatography or recrystallization, some product loss is inevitable. Optimize your purification technique to minimize these losses.

Question: What are the potential side products in this benzylation reaction?

Answer:

Side products in the Williamson ether synthesis of a phenol can include:

  • O-alkylation vs. C-alkylation: While O-alkylation is generally favored for phenols, some C-alkylation of the aromatic ring can occur, leading to isomers.

  • Quaternary Ammonium Salt Formation: If a tertiary amine is used as the base, it can react with the benzyl halide to form a quaternary ammonium salt.

  • Elimination: With hindered alkyl halides, elimination can compete with substitution, although this is less of a concern with benzyl bromide.

Using a non-nucleophilic base like potassium carbonate can help to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for preparing this compound?

A1: The choice of route depends on the availability of starting materials.

  • If 3-(4-(benzyloxy)phenyl)propanoic acid is readily available, the Fischer esterification is a straightforward one-step process.

  • If Methyl 3-(4-hydroxyphenyl)propanoate is more accessible, then benzylation is the preferred route.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, for example, a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), can be used.[9] The starting material and product will have different Rf values, allowing you to observe the consumption of the starting material and the formation of the product over time. The product, being less polar than the carboxylic acid starting material in Route 1, will have a higher Rf value. In Route 2, the benzylated product will be less polar than the phenolic starting material and will also have a higher Rf value.

Q3: What is the best method to purify the final product?

A3: The purification method depends on the purity of the crude product.

  • Column Chromatography: If the crude product contains significant impurities, purification by column chromatography on silica gel is recommended.[10] A gradient of hexane and ethyl acetate is a common eluent system.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective method to obtain a highly pure solid.[11] A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) can be a good starting point for finding a suitable recrystallization solvent system.[12]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will provide detailed structural information and can be used to identify impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the ester carbonyl group and the benzyl ether.

Q5: Are there any specific safety precautions I should take during these syntheses?

A5: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes typical quantitative data for the two main synthetic routes. Note that these values can vary depending on the specific reaction conditions and scale.

ParameterRoute 1: Fischer EsterificationRoute 2: Benzylation
Starting Material 3-(4-(benzyloxy)phenyl)propanoic acidMethyl 3-(4-hydroxyphenyl)propanoate
Key Reagents Methanol, H₂SO₄ (catalytic)Benzyl bromide, K₂CO₃
Solvent Methanol (in excess)Acetone or DMF (anhydrous)
Reaction Temperature Reflux (~65 °C)Room Temperature to Reflux (~56 °C for Acetone)
Reaction Time 4 - 24 hours4 - 12 hours
Typical Yield 60 - 95%85 - 95%[9]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-(4-(benzyloxy)phenyl)propanoic acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 volumes). While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Benzylation of Methyl 3-(4-hydroxyphenyl)propanoate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).[9][13]

  • Solvent Addition: Add anhydrous acetone or DMF to the flask.

  • Reagent Addition: Stir the suspension at room temperature and slowly add benzyl bromide (1.1 - 1.2 eq).[9]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of the reaction solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways B This compound C Methyl 3-(4-hydroxyphenyl)propanoate C->B  Benzyl Bromide, K2CO3 Benzylation (Williamson Ether Synthesis)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction D1 Check Reaction Time and Temperature Start->D1 D2 Review Reagent Stoichiometry & Purity D1->D2 Sufficient A1 Increase Reaction Time or Temperature D1->A1 Insufficient? D3 Water Removal (for Fischer Esterification) D2->D3 Correct A2 Use Excess Reagent (e.g., Methanol) D2->A2 Incorrect Stoichiometry? A3 Ensure Anhydrous Conditions D2->A3 Impure/Wet Reagents? D4 Optimize Purification D3->D4 Efficient A4 Employ Dean-Stark or Molecular Sieves D3->A4 Inefficient? A5 Optimize Column Conditions or Recrystallization Solvent D4->A5 Suboptimal? End Improved Yield D4->End Optimal A1->D2 A2->D3 A3->D3 A4->D4 A5->End

References

Technical Support Center: Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a common intermediate in drug development and organic synthesis. The primary synthesis route discussed is the Williamson ether synthesis, starting from Methyl 3-(4-hydroxyphenyl)propanoate and a benzylating agent.

Section 1: Synthesis Overview and Experimental Protocol

The Williamson ether synthesis is a reliable method for preparing the target compound. It involves the deprotonation of a phenol followed by nucleophilic substitution with a benzyl halide.

SynthesisWorkflow General Synthesis Workflow Reactants Reactants: - Methyl 3-(4-hydroxyphenyl)propanoate - Benzyl Bromide - Base (e.g., K₂CO₃) Reaction Reaction Solvent (e.g., Acetone) Heat (e.g., 55°C, 15h) Reactants->Reaction Filtration Filtration (Remove inorganic salts) Reaction->Filtration Concentration Concentration (Remove solvent in vacuo) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a standard procedure for the synthesis of similar compounds.[1]

  • Preparation: To a solution of acetone (10 mL), add Methyl 3-(4-hydroxyphenyl)propanoate (1.28 mmol) and potassium carbonate (K₂CO₃, 1.41 mmol).

  • Initial Reflux: Heat the mixture to reflux at 55°C for 1 hour.

  • Addition of Reagents: Add benzyl bromide (1.41 mmol) and sodium iodide (NaI, 1.28 mmol) to the solution. The NaI acts as a catalyst to facilitate the reaction.

  • Main Reaction: Continue to stir the reaction mixture at 55°C for an additional 15 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids (K₂CO₃, KBr, KI). Wash the precipitate with additional acetone and diethyl ether.

  • Isolation: Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure (in vacuo).

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a 9:1 mixture of petroleum ether:ethyl acetate as the eluent) to yield the pure product.[1]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Troubleshooting Low Product Yield Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality - Is the base anhydrous? - Is the benzyl bromide fresh? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Was the temperature correct? - Was stirring adequate? Start->CheckConditions CheckBase 3. Evaluate Base/Solvent - Is the base strong enough? - Is the solvent appropriate? Start->CheckBase IncompleteReaction Diagnosis: Incomplete Reaction CheckReagents->IncompleteReaction CheckConditions->IncompleteReaction CheckBase->IncompleteReaction SideReaction Diagnosis: Side Reactions Dominant CheckBase->SideReaction Solution1 Solution: - Increase reaction time/temp - Use a stronger base - Add a catalyst (NaI) IncompleteReaction->Solution1 Solution2 Solution: - Lower temperature - Use a less polar solvent - Check for impurities SideReaction->Solution2

Caption: A logical guide for troubleshooting low reaction yields.

Q: My reaction yield is very low or I've isolated no product. What went wrong?

  • Possible Cause 1: Inactive Reagents. The base (e.g., K₂CO₃) may have absorbed moisture, reducing its effectiveness. The benzyl bromide might have degraded over time.

    • Solution: Ensure the base is anhydrous by drying it in an oven before use. Use freshly opened or distilled benzyl bromide.

  • Possible Cause 2: Incomplete Reaction. The reaction time may have been too short, or the temperature too low.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be aware that higher temperatures can sometimes decrease yield.[2]

  • Possible Cause 3: Inappropriate Base or Solvent. The chosen base might not be strong enough to deprotonate the phenol effectively.

    • Solution: While K₂CO₃ is standard, stronger bases like potassium phosphate (K₃PO₄) or sodium hydride (NaH) can be tested.[2][3] The solvent choice is also critical; polar aprotic solvents like DMF or acetonitrile often give good results.[4][5]

Q: My final product is contaminated with starting material (Methyl 3-(4-hydroxyphenyl)propanoate). How can I fix this?

  • Possible Cause: Insufficient Reagents or Reaction Time. The reaction may not have gone to completion. This can be due to using too little benzyl bromide or base, or not allowing the reaction to run long enough.

    • Solution 1 (During Reaction): Before work-up, check the reaction progress by TLC. If starting material persists, add a slight excess of benzyl bromide and base and allow it to react for several more hours.

    • Solution 2 (Post-Purification): If the contamination is minor, a second column chromatography purification with a carefully selected solvent gradient may separate the product from the more polar starting material.

Q: I'm observing multiple unexpected spots on my TLC plate. What are these side products?

  • Possible Cause 1: O-alkylation vs. C-alkylation. Although O-alkylation is favored for phenols, some C-alkylation on the aromatic ring can occur, leading to isomers.

    • Solution: This is generally a minor pathway. Optimizing for a less polar solvent and the mildest effective temperature can improve selectivity.

  • Possible Cause 2: Benzyl Bromide Dimerization/Decomposition. The benzylating agent can self-react or decompose, especially at higher temperatures.

    • Solution: Add the benzyl bromide slowly to the heated reaction mixture rather than all at once. Avoid excessively high reaction temperatures.

  • Possible Cause 3: Hydrolysis of the Ester. If there is significant water in the reaction mixture and a strong base is used, the methyl ester could be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. If the carboxylic acid is formed, it can be removed during work-up with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution).[6]

Section 3: FAQs - Optimizing Reaction Conditions

This section provides answers to frequently asked questions about optimizing the reaction parameters.

OptimizationParameters Key Parameters for Optimization Reaction Reaction Optimization Base Base Selection (K₂CO₃, Et₃N, NaH) Reaction->Base Solvent Solvent Choice (Acetone, CH₂Cl₂, MeCN, DMF) Reaction->Solvent Temperature Temperature Control (25°C to Reflux) Reaction->Temperature Time Reaction Time (4h to 24h) Reaction->Time Catalyst Catalyst (NaI, 18-Crown-6) Reaction->Catalyst

Caption: Core experimental variables to adjust for reaction optimization.

Q: What is the optimal base and solvent combination?

A: The ideal combination depends on the specific reactivity of the substrate. Studies on analogous reactions show that a base is crucial for improving yields compared to base-free conditions.[2]

  • Bases: For simple Williamson ether synthesis, K₂CO₃ is a mild and effective choice. For more challenging substrates, stronger bases like triethylamine (Et₃N) or potassium phosphate (K₃PO₄) have been shown to significantly improve yields.[2]

  • Solvents: Dichloromethane (CH₂Cl₂) and acetonitrile are often excellent choices, providing high yields in similar reactions.[2][4] DMF is also a common choice for its ability to dissolve ionic intermediates.

Q: What is the ideal reaction temperature and time?

A: A balance must be struck between reaction rate and the formation of side products.

  • Temperature: Many reactions proceed well at room temperature (25°C) or with gentle heating (40-60°C).[1][2] In some optimizations, increasing the temperature beyond a certain point (e.g., from 25°C to 40°C) actually led to a decrease in yield.[2] It is recommended to start at room temperature or with mild heat and only increase if the reaction is too slow.

  • Time: Reaction times can vary from 4 to 24 hours.[4][7] The best way to determine the optimal time is to monitor the reaction's progress by TLC until the starting material is consumed. Optimized conditions can sometimes reduce reaction times from over 20 hours to just 4 hours without impacting the yield.[4]

Q: How can I accelerate the reaction or improve efficiency?

A: In addition to optimizing the base, solvent, and temperature, a catalyst can be employed.

  • Phase-Transfer Catalyst: For reactions in biphasic systems or where solubility is an issue, a phase-transfer catalyst like 18-crown-6 can be effective.[8]

  • Finkelstein Reaction Catalyst: As mentioned in the protocol, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction. The iodide displaces the bromide on the benzylating agent in-situ to form benzyl iodide, which is a more reactive electrophile.

Section 4: Data on Reaction Parameters

The following tables summarize findings from optimization studies on analogous reactions, which can guide the optimization of the target synthesis.

Table 1: Effect of Different Bases on Product Yield (Illustrative)

EntryBaseSolventTemperature (°C)Yield (%)
1NoneCH₂Cl₂25Low
2K₂CO₃CH₂Cl₂25Good[2]
3K₃PO₄CH₂Cl₂25Improved[2]
4Et₃NCH₂Cl₂25Excellent[2]

Table 2: Effect of Different Solvents on Product Yield (Illustrative)

EntrySolventBaseTemperature (°C)Yield (%)
1THFK₂CO₃7044[5]
2DMFK₂CO₃7069[5]
3AcetonitrileAg₂ORefluxHigh Conversion[4]
4CH₂Cl₂Et₃N2598[2]

Table 3: Effect of Temperature on Product Yield (Illustrative)

EntryTemperature (°C)BaseSolventYield (%)
125Et₃NCH₂Cl₂98[2]
240Et₃NCH₂Cl₂90[2]

References

Technical Support Center: Purification of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(4-(benzyloxy)phenyl)propanoate. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. The two most common methods for synthesizing this compound are Fischer Esterification and Williamson Ether Synthesis.

  • Fischer Esterification Route: If you synthesized the compound via acid-catalyzed esterification of 3-(4-(benzyloxy)phenyl)propanoic acid with methanol, the most common impurities are unreacted 3-(4-(benzyloxy)phenyl)propanoic acid and residual acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[1][2][3][4]

  • Williamson Ether Synthesis Route: If you prepared the compound by reacting Methyl 3-(4-hydroxyphenyl)propanoate with benzyl halide, potential impurities include unreacted Methyl 3-(4-hydroxyphenyl)propanoate, benzyl halide, and byproducts from elimination reactions.[5][6]

Q2: How can I effectively remove the unreacted carboxylic acid after a Fischer Esterification?

A2: Unreacted 3-(4-(benzyloxy)phenyl)propanoic acid can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup.[1][7] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, leaving your desired ester in the organic layer.

Q3: In a Williamson ether synthesis, what side products should I be aware of?

A3: The primary side reaction in a Williamson ether synthesis is elimination (E2), which can compete with the desired substitution (SN2) reaction, especially if using a sterically hindered benzyl halide.[5][8] This can lead to the formation of stilbene derivatives. Using a primary benzyl halide and a non-hindered base can help minimize this side reaction.[8]

Q4: My purified product shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification by techniques such as recrystallization or column chromatography is recommended.

Q5: What are some suitable solvent systems for the column chromatography of this compound?

A5: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. For aromatic compounds, incorporating toluene into the solvent system can sometimes improve separation.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Try adding a small amount of a solvent in which the compound is more soluble to the hot solution. Induce crystallization at a lower temperature.
No Crystal Formation The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent at room temperature.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Cool the solution in an ice bath.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Colored Crystals The crude product contains colored impurities.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography
ProblemPossible CauseSuggested Solution
Poor Separation The solvent system is not optimal. The column was overloaded.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column The eluent is not polar enough. The compound may be interacting strongly with the silica gel.Gradually increase the polarity of the eluent. If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine, respectively, to the eluent. Alternatively, use a different stationary phase like alumina.
Streaking or Tailing of Bands The compound is not fully soluble in the mobile phase. The initial band was too broad.Ensure the chosen eluent is a good solvent for your compound. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
Cracking of the Silica Gel Bed The column was allowed to run dry. Improper packing of the column.Always keep the solvent level above the top of the silica gel. Ensure the silica gel is packed uniformly as a slurry.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair in which the crude product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to remove residual solvent.

Data Presentation

The following tables summarize typical data for the purification of aromatic esters, which can be used as a reference for this compound.

Table 1: Typical Purification Data for Aromatic Esters via Column Chromatography

Starting MaterialCrude Purity (%)Eluent System (v/v)Final Purity (%)Yield (%)
Crude Methyl Benzoate~85Hexane:Ethyl Acetate (9:1)>9880-90
Crude Ethyl Cinnamate~90Hexane:Ethyl Acetate (8:2)>9985-95
Representative Data

Table 2: Typical Purification Data for Aromatic Esters via Recrystallization

Starting MaterialCrude Purity (%)Recrystallization SolventFinal Purity (%)Yield (%)
Crude Methyl Salicylate~92Ethanol/Water>9975-85
Crude Benzyl Acetate~88Methanol>9870-80
Representative Data

Visualizations

The following diagrams illustrate the logical workflows for identifying impurities and the purification process.

Synthesis_and_Impurity_Analysis cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities Fischer_Esterification Fischer Esterification Unreacted_Acid Unreacted Carboxylic Acid Fischer_Esterification->Unreacted_Acid Acid_Catalyst Residual Acid Catalyst Fischer_Esterification->Acid_Catalyst Williamson_Ether_Synthesis Williamson Ether Synthesis Unreacted_Phenol Unreacted Phenol Williamson_Ether_Synthesis->Unreacted_Phenol Unreacted_Halide Unreacted Benzyl Halide Williamson_Ether_Synthesis->Unreacted_Halide Elimination_Product Elimination Byproduct Williamson_Ether_Synthesis->Elimination_Product

Caption: Potential impurities based on the synthetic route.

Purification_Workflow Crude_Product Crude Product Initial_Analysis Initial Purity Analysis (TLC, NMR) Crude_Product->Initial_Analysis Purification_Decision Choose Purification Method Initial_Analysis->Purification_Decision Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Decision->Recrystallization Solid with Few Impurities Final_Analysis Final Purity Analysis (NMR, HPLC, Melting Point) Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: General workflow for purification and analysis.

References

Technical Support Center: Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "Methyl 3-(4-(benzyloxy)phenyl)propanoate" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Williamson Ether Synthesis: This involves the O-alkylation of methyl 3-(4-hydroxyphenyl)propanoate with a benzyl halide (e.g., benzyl bromide) in the presence of a base. This is an S(_N)2 reaction.

  • Fischer Esterification: This route starts with 3-(4-(benzyloxy)phenyl)propanoic acid, which is esterified with methanol in the presence of a strong acid catalyst.

Q2: My Williamson ether synthesis yield is low. What are the common causes?

A2: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:

  • Incomplete deprotonation of the phenol: The phenolic hydroxyl group of methyl 3-(4-hydroxyphenyl)propanoate must be fully deprotonated to form the phenoxide, which is the active nucleophile. An insufficiently strong base or inadequate reaction time for this step will result in unreacted starting material.

  • Competing elimination reactions: Although less of a concern with benzyl halides, if other alkyl halides are used, elimination can compete with substitution, especially with secondary or tertiary halides.

  • Side reactions: C-alkylation of the phenoxide can occur in addition to the desired O-alkylation, leading to byproducts.

  • Steric hindrance: While not a major issue with benzyl bromide, bulky alkylating agents can slow down the S(_N)2 reaction.[1][2]

Q3: What is the best base to use for the Williamson ether synthesis of this compound?

A3: A moderately strong base is typically sufficient to deprotonate the phenolic hydroxyl group. Common choices include:

  • Potassium carbonate (K₂CO₃): A mild and commonly used base for this type of reaction.

  • Sodium hydride (NaH): A very strong base that will ensure complete deprotonation. It should be handled with care as it is highly reactive.

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): These are also effective bases for this transformation.

The choice of base may depend on the solvent and reaction temperature.

Q4: I'm having trouble with the Fischer esterification. Why is the reaction not going to completion?

A4: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can:

  • Use a large excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent.

  • Remove water as it is formed: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Use an effective acid catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common choices.[3]

Q5: What are the common impurities I might see in my final product?

A5: Depending on the synthetic route, common impurities may include:

  • From Williamson Ether Synthesis: Unreacted methyl 3-(4-hydroxyphenyl)propanoate, benzyl alcohol (from hydrolysis of benzyl bromide), and potentially C-alkylated byproducts.

  • From Fischer Esterification: Unreacted 3-(4-(benzyloxy)phenyl)propanoic acid.

Q6: How can I purify the final product, this compound?

A6: Purification is typically achieved through the following methods:

  • Aqueous workup: To remove the base or acid catalyst and water-soluble byproducts.

  • Column chromatography: Silica gel chromatography is effective for separating the desired product from unreacted starting materials and non-polar byproducts. A common eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
High amount of unreacted methyl 3-(4-hydroxyphenyl)propanoate Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH) or increase the amount of base. Ensure the base is fresh and active. Increase the reaction time for the deprotonation step.
Low reaction temperature.Increase the reaction temperature to improve the reaction rate.
Presence of benzyl alcohol in the product mixture Hydrolysis of benzyl bromide.Ensure all reagents and solvents are anhydrous.
Formation of unknown byproducts C-alkylation or other side reactions.Try a different base or solvent combination. Lowering the reaction temperature may improve selectivity for O-alkylation.
Incomplete Fischer Esterification
Symptom Possible Cause Suggested Solution
High amount of unreacted 3-(4-(benzyloxy)phenyl)propanoic acid Equilibrium not shifted towards the product.Use a larger excess of methanol. Increase the amount of acid catalyst. Increase the reflux time.
Insufficient catalyst.Add more concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction is slow Low reaction temperature.Ensure the reaction is refluxing at the appropriate temperature for methanol (around 65 °C).

Experimental Protocols

Route 1: Williamson Ether Synthesis of this compound

This protocol is adapted from standard Williamson ether synthesis procedures for similar phenolic compounds.

Materials:

  • Methyl 3-(4-hydroxyphenyl)propanoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Route 2: Fischer Esterification of 3-(4-(benzyloxy)phenyl)propanoic acid

Materials:

  • 3-(4-(benzyloxy)phenyl)propanoic acid

  • Methanol, anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Add ice-cold water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • If necessary, the crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Benzyl Ethers
Starting AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl (R)-(-)-3-hydroxy-2-methyl propanoate2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate / MgOα,α,α-Trifluorotoluene80-822476-82
3,5-dihydroxybenzoateK₂CO₃DMF804830
2-naphtholNaOHEthanolReflux0.83Not specified

Note: Data for closely related reactions is provided for comparison.

Table 2: Comparison of Reaction Conditions for Fischer Esterification
Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)
3-(3-(benzyloxy)phenyl)propanoic acidMethanolH₂SO₄Reflux (~65)4-12Not specified
3-phenylpropionic acidMethanolH₂SO₄Reflux12Not specified
Benzoic acidMethanolH₂SO₄65Not specified90

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products start_material Methyl 3-(4-hydroxyphenyl)propanoate deprotonation Deprotonation start_material->deprotonation benzyl_halide Benzyl Bromide sn2_attack SN2 Attack benzyl_halide->sn2_attack base Base (e.g., K₂CO₃) base->deprotonation deprotonation->sn2_attack Phenoxide Intermediate base_conj Conjugate Acid of Base deprotonation->base_conj product This compound sn2_attack->product salt Salt (e.g., KBr) sn2_attack->salt

Caption: Williamson Ether Synthesis Workflow.

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products start_material 3-(4-(benzyloxy)phenyl)propanoic acid protonation Protonation of Carbonyl start_material->protonation methanol Methanol (excess) nucleophilic_attack Nucleophilic Attack by Methanol methanol->nucleophilic_attack catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->protonation protonation->nucleophilic_attack Activated Carbonyl dehydration Dehydration nucleophilic_attack->dehydration Tetrahedral Intermediate product This compound dehydration->product water Water dehydration->water

Caption: Fischer Esterification Workflow.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction_type Identify Synthesis Route start->check_reaction_type williamson Williamson Ether Synthesis check_reaction_type->williamson Williamson fischer Fischer Esterification check_reaction_type->fischer Fischer williamson_q1 Incomplete Reaction? williamson->williamson_q1 fischer_q1 Incomplete Reaction? fischer->fischer_q1 williamson_a1 Check Base Strength Increase Reaction Time/Temp williamson_q1->williamson_a1 Yes williamson_q2 Side Products? williamson_q1->williamson_q2 No purification Purification Issues williamson_a1->purification williamson_a2 Check for C-alkylation Optimize Conditions williamson_q2->williamson_a2 Yes williamson_a2->purification fischer_a1 Use Excess Methanol Increase Catalyst/Time fischer_q1->fischer_a1 Yes fischer_q1->purification No fischer_a1->purification purification_q1 Difficulty in Separation? purification->purification_q1 purification_a1 Optimize Workup Use Column Chromatography purification_q1->purification_a1 Yes end Improved Yield and Purity purification_q1->end No purification_a1->end

Caption: General Troubleshooting Logic.

References

Technical Support Center: Purification of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "Methyl 3-(4-(benzyloxy)phenyl)propanoate".

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound in a question-and-answer format.

Issue 1: Low yield after purification.

  • Question: I am getting a very low yield of my target compound after column chromatography or recrystallization. What are the possible reasons and how can I improve it?

  • Answer: Low recovery can stem from several factors. During column chromatography, the compound might be too strongly adsorbed to the stationary phase or too soluble in the eluent, leading to broad, difficult-to-collect fractions. For recrystallization, using an excessive amount of solvent or choosing a solvent in which the compound is too soluble at low temperatures will result in significant loss of product in the mother liquor. To troubleshoot, consider the following:

    • Optimize TLC Conditions First: Before performing column chromatography, identify a solvent system that gives your product an Rf value of approximately 0.2-0.3. This ensures good separation and efficient elution.

    • Column Chromatography Technique: Ensure proper column packing to avoid channeling. A sample that is loaded in a minimal amount of solvent as a concentrated band will give better separation.

    • Recrystallization Solvent Screening: Perform small-scale solvent screening to find a single or mixed solvent system where your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] Common solvent systems for esters include mixtures of hexanes/ethyl acetate or ethanol/water.[2][3]

    • Minimize Solvent Volume: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum crystal formation upon cooling.

Issue 2: Presence of impurities in the final product.

  • Question: My final product is not pure. What are the likely impurities and how can I remove them?

  • Answer: Impurities can originate from the starting materials or be generated during the synthesis. The synthesis of this compound likely involves a Williamson ether synthesis to form the benzyl ether followed by esterification, or the benzylation of methyl 3-(4-hydroxyphenyl)propanoate. Potential impurities are summarized in the table below. To remove these, a careful selection of the purification method is crucial.

    • Column Chromatography: This is often the most effective method for separating compounds with different polarities.[4] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from both less polar and more polar impurities.

    • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful purification.[1]

    • Acid/Base Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup can help remove acidic impurities like 3-(4-hydroxyphenyl)propanoic acid.[5]

Issue 3: Suspected hydrolysis of the methyl ester.

  • Question: I suspect my product is degrading during purification, possibly due to hydrolysis of the methyl ester. How can I prevent this?

  • Answer: Methyl esters can be susceptible to hydrolysis, especially under acidic or basic conditions. The presence of water and elevated temperatures can accelerate this process.

    • Avoid Strong Acids and Bases: During workup and purification, use neutral or mildly acidic/basic conditions where possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Use Dry Solvents: Ensure that all solvents used for chromatography and recrystallization are anhydrous to minimize the risk of hydrolysis.

    • Temperature Control: Avoid prolonged heating during recrystallization. Dissolve the compound quickly in the hot solvent and then allow it to cool.

Issue 4: Suspected debenzylation of the benzyl ether.

  • Question: I am observing a byproduct that I suspect is the debenzylated compound, methyl 3-(4-hydroxyphenyl)propanoate. What conditions can cause this and how can I avoid it?

  • Answer: The benzyl ether linkage can be cleaved under certain conditions, particularly during catalytic hydrogenation. Some Lewis acids can also promote debenzylation.

    • Avoid Catalytic Hydrogenation Conditions: If you are using palladium on carbon (Pd/C) or other hydrogenation catalysts in a previous step, ensure they are completely removed before proceeding. Standard purification techniques like column chromatography and recrystallization do not typically cause debenzylation.

    • Choice of Stationary Phase: While standard silica gel is generally fine, highly acidic or basic stationary phases for chromatography should be avoided if you suspect sensitivity. Neutral alumina could be an alternative.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography?

A1: A good starting point for developing a solvent system for column chromatography is to perform thin-layer chromatography (TLC) first. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common choice for esters. Start with a high ratio of the non-polar solvent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent until you achieve an Rf value of 0.2-0.3 for your product.

Q2: How can I tell if my compound is pure by TLC?

A2: A pure compound should ideally show a single spot on the TLC plate. Running the TLC in a few different solvent systems can increase your confidence in the purity. If you see multiple spots, your compound is likely impure.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid. To remedy this, try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a seed crystal of the pure compound can also help induce proper crystallization. Alternatively, you may need to choose a different recrystallization solvent.[2]

Q4: What analytical techniques can I use to confirm the purity of my final product?

A4: Besides TLC, High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and quantifying impurities.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities if they are present in sufficient quantity. Mass Spectrometry (MS) can confirm the molecular weight of your product.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureLikely OriginRecommended Removal Method
3-(4-Hydroxyphenyl)propanoic acidHO-C₆H₄-CH₂CH₂COOHIncomplete esterification or hydrolysis of the productColumn chromatography, recrystallization, or aqueous basic wash
Methyl 3-(4-hydroxyphenyl)propanoateHO-C₆H₄-CH₂CH₂COOCH₃Incomplete benzylation or debenzylation of the productColumn chromatography, recrystallization
Benzyl bromideC₆H₅CH₂BrUnreacted starting materialColumn chromatography, aqueous workup
4-(Benzyloxy)phenyl)propanoic acidC₆H₅CH₂O-C₆H₄-CH₂CH₂COOHHydrolysis of the productColumn chromatography, recrystallization, or aqueous basic wash
Dibenzyl ether(C₆H₅CH₂)₂OSide product from Williamson ether synthesisColumn chromatography
C-alkylated byproductC₆H₅CH₂-C₆H₄(OH)-CH₂CH₂COOCH₃Side product from Williamson ether synthesisColumn chromatography

Table 2: Suggested Analytical Methods for Purity Assessment

Analytical TechniquePurposeTypical Observations for a Pure Sample
Thin-Layer Chromatography (TLC)Rapid purity check and reaction monitoringA single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC)Quantitative purity analysis and impurity profilingA single major peak corresponding to the product.
¹H and ¹³C NMR SpectroscopyStructural confirmation and detection of impuritiesSignals corresponding to all protons and carbons of the target molecule with correct integrations and chemical shifts. Absence of significant unassigned signals.
Mass Spectrometry (MS)Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the product.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the product should be around 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis start Crude Product TLC TLC Analysis start->TLC Solvent_Screen Solvent Screening start->Solvent_Screen Column Column Packing & Elution TLC->Column Fractions Fraction Collection & Analysis Column->Fractions Analysis Purity Check (TLC, HPLC, NMR) Fractions->Analysis Dissolve Dissolution Solvent_Screen->Dissolve Crystallize Cooling & Crystallization Dissolve->Crystallize Filter Filtration & Drying Crystallize->Filter Filter->Analysis

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Purification Issue Encountered Low_Yield Low Yield? Problem->Low_Yield Impure Product Impure? Problem->Impure Degradation Suspect Degradation? Problem->Degradation Solvent Optimize Solvent System Low_Yield->Solvent Yes Technique Refine Technique (Packing, Loading) Low_Yield->Technique Yes Impure->Solvent Yes Method Change Purification Method Impure->Method Yes Conditions Adjust pH and Temperature Degradation->Conditions Yes

Caption: A logical workflow for troubleshooting common purification challenges.

References

Technical Support Center: Debenzylation of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the debenzylation of "Methyl 3-(4-(benzyloxy)phenyl)propanoate".

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the debenzylation of this compound?

The most prevalent and widely used method is catalytic hydrogenation. This technique involves reacting the substrate with a hydrogen source in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2] This method is favored for its efficiency, high yields, and clean reaction profiles.[2]

Q2: What are the primary side reactions to be aware of during this debenzylation?

The main side reaction of concern is the over-reduction of the aromatic ring, which leads to the formation of Methyl 3-(4-hydroxycyclohexyl)propanoate. This occurs when the phenyl group is hydrogenated.[3] This side reaction is more likely under harsh conditions such as high hydrogen pressure, elevated temperatures, or prolonged reaction times.[3][4][5] Other potential issues include incomplete reaction and catalyst deactivation.[6][7]

Q3: Can I use catalytic transfer hydrogenation (CTH) instead of hydrogen gas?

Yes, Catalytic Transfer Hydrogenation (CTH) is an excellent alternative that avoids the handling of flammable hydrogen gas.[2] In CTH, a hydrogen donor molecule like formic acid, cyclohexene, or ammonium formate provides the hydrogen in situ.[2][7] This method can offer high chemoselectivity.[8]

Q4: How do I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material, this compound, will gradually be replaced by a spot for the product, Methyl 3-(4-hydroxyphenyl)propanoate, which is more polar and will have a lower Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue 1: The reaction is incomplete or very slow.
Possible Cause Suggested Solution
Poor Catalyst Activity The catalyst (e.g., Pd/C) may have degraded due to age or improper storage. It can be poisoned by volatile sulfur-containing compounds.[7] Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is known to be a highly active alternative.[7]
Insufficient Hydrogen If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For transfer hydrogenation, ensure the correct stoichiometry of the hydrogen donor is used.
Solvent Issues The choice of solvent can be critical. Alcohols like ethanol or methanol are commonly used and generally effective.[8] In some cases, solvent choice can affect catalyst activity.[9]
Catalyst Deactivation The product amine or other species in the reaction mixture can coordinate to the palladium, reducing its activity.[10] Using a combination of catalysts, such as Pd/C and Pd(OH)₂/C, has been reported to improve efficiency.[11]
Issue 2: A significant amount of a non-polar byproduct is formed.

This is likely due to the hydrogenation of the aromatic ring.

Possible Cause Suggested Solution
Reaction Conditions Too Harsh High hydrogen pressure and elevated temperature promote aromatic ring reduction.[3][12] Reduce the hydrogen pressure (e.g., use a balloon instead of a high-pressure vessel) and run the reaction at room temperature.
Prolonged Reaction Time Leaving the reaction to run for an extended period after the starting material is consumed can lead to over-reduction.[13] Monitor the reaction closely by TLC and stop it once the starting material has disappeared.
Catalyst Choice Some catalysts may be more prone to promoting aromatic ring hydrogenation. Ensure you are using a standard 5% or 10% Pd/C catalyst.[1]
Data Presentation: Comparison of Debenzylation Conditions

The following table summarizes various conditions and their impact on selectivity.

Catalyst H₂ Source Pressure Temperature Typical Outcome Reference
10% Pd/CH₂ BalloonAtmosphericRoom TempHigh selectivity for debenzylation.[8]
10% Pd/CH₂ GasHigh (e.g., 130 atm)ElevatedIncreased risk of aromatic ring hydrogenation.[5]
Pd(0) EnCat™Cyclohexene/AcOHAtmospheric85 °CEffective transfer hydrogenation, good selectivity.[8]
Rhodium (Rh/C)H₂ GasAtmosphericRoom TempHighly effective for aromatic ring hydrogenation. (To be avoided for selective debenzylation).[5]

Experimental Protocols

Protocol 1: Standard Debenzylation using H₂ Gas and Pd/C

This protocol describes a general procedure for the debenzylation of this compound using palladium on carbon with hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply with a balloon

  • Celite™

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol% Pd, ~106 mg) to the solution under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric, especially when dry.[4]

  • Seal the flask with a septum.

  • Evacuate the flask using a vacuum pump and then backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Inflate a balloon with hydrogen gas and connect it to the flask via a needle through the septum.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, carefully purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the Celite™ pad with additional solvent (EtOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, Methyl 3-(4-hydroxyphenyl)propanoate. The product can be purified further by column chromatography if necessary.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the desired debenzylation reaction and the major side reaction.

G A This compound B Methyl 3-(4-hydroxyphenyl)propanoate (Desired Product) A->B H₂, Pd/C (Standard Conditions) Toluene Toluene (Byproduct) C Methyl 3-(4-hydroxycyclohexyl)propanoate (Over-reduction Product) B->C Excess H₂ / High Pressure High Temperature

Caption: Main and side reaction pathways in the debenzylation.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the debenzylation experiment.

References

Technical Support Center: Optimizing Williamson Ether Synthesis for Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the Williamson ether synthesis for substituted phenols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Williamson ether synthesis for phenols?

The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an organohalide. In the case of phenols, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The process involves two main steps:

  • Deprotonation: The phenolic proton is abstracted by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group and forming the ether.[1]

Q2: Which alkyl halides are suitable for this reaction?

Primary alkyl halides are the best choice for the Williamson ether synthesis.[1][2] Secondary alkyl halides can also be used, but they often lead to a mixture of substitution (ether) and elimination (alkene) products, with elimination being a significant side reaction.[2] Tertiary alkyl halides are not suitable as they will almost exclusively undergo elimination in the presence of the basic phenoxide.[1][2]

Q3: What are the most common side reactions to be aware of?

The two primary side reactions that compete with the desired ether formation are:

  • Elimination (E2): The phenoxide can act as a base and abstract a proton from the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides.[2]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). Under certain conditions, alkylation can occur on the carbon atoms of the benzene ring, leading to C-alkylated byproducts.[3] Protic solvents can sometimes favor C-alkylation.[3]

Troubleshooting Guide

Problem: Low or no product yield.

Possible Cause Troubleshooting Steps
Incomplete Deprotonation of Phenol The base may be too weak to fully deprotonate the phenol, especially if the phenol has electron-withdrawing substituents. Solution: Switch to a stronger base. For example, if you are using sodium carbonate (Na₂CO₃), consider trying potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for very weakly acidic phenols, sodium hydride (NaH).
Poor Nucleophilicity of the Phenoxide The phenoxide's nucleophilicity can be reduced by the solvent. Protic solvents (e.g., ethanol) can solvate the phenoxide ion through hydrogen bonding, making it less available to attack the alkyl halide. Solution: Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO, which do not solvate the nucleophile as strongly and can accelerate the reaction rate.[1]
Unreactive Alkyl Halide The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be slow. Solution: Consider switching to the corresponding alkyl bromide or iodide.[4] The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction of an alkyl chloride through an in-situ halide exchange.
Steric Hindrance If either the substituted phenol or the alkyl halide is sterically hindered, the SN2 reaction will be slow. Solution: Ensure you are using a primary alkyl halide. If the phenol is very bulky, you may need to use a less hindered alkyl halide and potentially higher temperatures or longer reaction times.
Reaction Conditions Not Optimal The reaction may not have gone to completion. Typical laboratory conditions are 50-100 °C for 1-8 hours.[1] Solution: Increase the reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time. Microwave-assisted synthesis can also be explored to reduce reaction times.

Problem: Significant amount of side products observed.

Side Product Troubleshooting Steps
Alkene (from Elimination) This is common with secondary alkyl halides. Solution: If possible, use a primary alkyl halide. If a secondary halide is necessary, try using a milder base and lower reaction temperatures to favor substitution over elimination.
C-Alkylated Phenol This can be influenced by the solvent and reaction conditions. Solution: Use a polar aprotic solvent like DMF or DMSO, which generally favor O-alkylation.[3]

Data Presentation

Table 1: Yields of Williamson Ether Synthesis with Various Substituted Phenols

The following table summarizes the yields of etherification for a range of substituted phenols under solvent-free conditions at 60°C.[5]

EntryPhenolic CompoundAlkylating AgentTime (h)Yield (%)
1PhenolMethoxy benzene3.590
2PhenolEthoxy benzene5.087
31-Naphthol1-Methoxy naphthalene1.588
42-Naphthol2-Methoxy naphthalene1.090
54-Methyl phenol1-Ethoxy-4-methyl benzene5.087
62-Bromo phenol1-Bromo 2-methoxy benzene0.394
73-Nitro phenol1-Methoxy-3-nitro benzene0.590
84-Hydroxy benzaldehyde4-methoxy benzaldehyde0.398

Data sourced from a study on solvent-free Williamson synthesis.[5]

Table 2: Comparison of Common Bases for Phenol Deprotonation

BaseStrengthTypical Use CaseConsiderations
Sodium Bicarbonate (NaHCO₃) WeakGenerally insufficient for most phenols.May only work for very acidic phenols.
Potassium Carbonate (K₂CO₃) ModerateA good starting point for many substituted phenols.Often used in polar aprotic solvents like acetone or acetonitrile.
Sodium Hydroxide (NaOH) StrongEffective for a wide range of phenols.Can be used in aqueous/organic biphasic systems with a phase transfer catalyst.
Sodium Hydride (NaH) Very StrongUsed for weakly acidic phenols or when other bases fail.Reacts violently with water and protic solvents. Requires an anhydrous aprotic solvent like THF or DMF.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of a Substituted Phenol

This is a generalized procedure and may require optimization based on the specific substrates used.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add the appropriate base (e.g., potassium carbonate, 1.5-2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Alkylating Agent Addition: Slowly add the primary alkyl halide (1.1-1.5 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100°C) and monitor the progress of the reaction using TLC.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.

  • Extraction: Combine the filtrate and the washings. If a polar aprotic solvent was used, it may need to be removed under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic salts and base.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.

Visualizations

Experimental_Workflow General Experimental Workflow for Williamson Ether Synthesis reagents 1. Add substituted phenol and anhydrous solvent to flask base 2. Add base (e.g., K₂CO₃) and stir reagents->base alkyl_halide 3. Add primary alkyl halide base->alkyl_halide heat 4. Heat to 50-100°C and monitor by TLC alkyl_halide->heat workup 5. Cool, filter salts, and concentrate heat->workup purification 6. Purify product (e.g., column chromatography) workup->purification product Pure Ether Product purification->product Troubleshooting_Guide Troubleshooting Low Yield in Williamson Ether Synthesis start Low or No Product Yield check_sm Is starting material consumed? start->check_sm sm_present Starting material remains check_sm->sm_present No no_sm Starting material consumed, but low product yield check_sm->no_sm Yes incomplete_deprotonation Incomplete Deprotonation? sm_present->incomplete_deprotonation reaction_conditions Suboptimal Conditions? sm_present->reaction_conditions side_reactions Side Reactions Prevalent? no_sm->side_reactions use_stronger_base Action: Use stronger base (e.g., NaOH, NaH) incomplete_deprotonation->use_stronger_base check_alkyl_halide Action: Check alkyl halide (use primary), lower temp side_reactions->check_alkyl_halide increase_time_temp Action: Increase reaction time and/or temperature reaction_conditions->increase_time_temp

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scaled-up synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary and most scalable synthetic routes are:

  • Route A: Williamson Ether Synthesis. This involves the reaction of Methyl 3-(4-hydroxyphenyl)propanoate with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Route B: Fischer Esterification. This route starts with 3-(4-(benzyloxy)phenyl)propanoic acid, which is then esterified using methanol and an acid catalyst.

Q2: Which synthetic route is preferable for a large-scale synthesis?

A2: The choice of route depends on the availability and cost of the starting materials.

  • Route A (Williamson Ether Synthesis) is often preferred if Methyl 3-(4-hydroxyphenyl)propanoate is readily available and cost-effective. The reaction conditions are generally mild.

  • Route B (Fischer Esterification) is a good option if 3-(4-(benzyloxy)phenyl)propanoic acid is the more accessible precursor. This is a classic and well-understood reaction.

Q3: What are the critical parameters to control during the Williamson ether synthesis (Route A) to ensure high yield and purity?

A3: Key parameters to control are:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is commonly used. Stronger bases like sodium hydride (NaH) can also be used but may lead to side reactions if not handled carefully.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to facilitate the Sₙ2 reaction.

  • Temperature: The reaction is often heated to increase the rate, but excessive temperatures can promote elimination side reactions. A typical temperature range is 60-80 °C.

  • Purity of Reagents: Ensure all reagents, especially the solvent, are anhydrous to prevent unwanted side reactions.

Q4: I am observing a significant amount of an alkene byproduct in my Williamson ether synthesis. What is the likely cause and how can I minimize it?

A4: The formation of an alkene is likely due to a competing E2 elimination reaction.[1] This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides like benzyl bromide under harsh conditions.[2] To minimize this:

  • Use a less hindered base: A bulky base will favor elimination.

  • Maintain a moderate temperature: High temperatures favor elimination over substitution.

  • Ensure you are using a primary benzyl halide: Benzyl bromide or benzyl chloride are ideal.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Williamson Ether Synthesis (Route A) Incomplete deprotonation of the phenol.Ensure a sufficient excess of base (typically 1.5-2.0 equivalents) is used. Allow adequate time for the formation of the phenoxide before adding the benzyl halide.
Competing elimination reaction.Maintain a moderate reaction temperature. Avoid overly strong or sterically hindered bases.[1][2]
Impure reagents or wet solvent.Use freshly distilled or anhydrous solvents. Ensure starting materials are of high purity.
Formation of C-Alkylated Byproduct in Williamson Ether Synthesis The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring.[1]This is generally a minor pathway with benzyl halides. Using polar aprotic solvents can favor O-alkylation.
Incomplete Reaction in Fischer Esterification (Route B) Insufficient catalyst.Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used.[3]
Reaction has not reached equilibrium.Increase the reaction time or use a method to remove water as it is formed (e.g., Dean-Stark apparatus) to drive the equilibrium towards the product.[4]
Steric hindrance.While not a major issue for methanol, ensure efficient stirring.
Product is difficult to purify Presence of unreacted starting materials.Optimize reaction conditions to drive the reaction to completion. For Route A, ensure complete consumption of the starting phenol. For Route B, use an excess of methanol.
Formation of byproducts.Refer to the specific side reactions for each route and adjust conditions accordingly. Purification can often be achieved by column chromatography.[5]

Experimental Protocols

Route A: Williamson Ether Synthesis of this compound

Materials:

  • Methyl 3-(4-hydroxyphenyl)propanoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of Methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60-70 °C and stir for 1 hour.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Route B: Fischer Esterification to Synthesize this compound

Materials:

  • 3-(4-(benzyloxy)phenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • To a solution of 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.[6]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.[6]

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[6]

  • Add ice-cold water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).[6]

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Williamson Ether SynthesisRoute B: Fischer Esterification
Starting Materials Methyl 3-(4-hydroxyphenyl)propanoate, Benzyl halide3-(4-(benzyloxy)phenyl)propanoic acid, Methanol
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., DMF)Acid catalyst (e.g., H₂SO₄)
Typical Yields 80-95%85-98%
Common Byproducts Elimination products (alkenes), C-alkylated productsUnreacted starting materials
Purification Column chromatographyExtraction and optional column chromatography

Visualizations

experimental_workflow_williamson start Start reactants Mix Methyl 3-(4-hydroxyphenyl)propanoate and K2CO3 in DMF start->reactants heat1 Heat to 60-70°C for 1 hour reactants->heat1 add_benzyl_bromide Add Benzyl Bromide heat1->add_benzyl_bromide react Stir at 60-70°C for 4-6 hours (Monitor by TLC) add_benzyl_bromide->react workup Workup: Pour into water, Extract with Ethyl Acetate react->workup wash Wash with Water and Brine workup->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

troubleshooting_williamson start Low Yield in Williamson Synthesis? incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Check side_reaction Side Reactions? incomplete_deprotonation->side_reaction No solution1 Increase base amount and pre-reaction time incomplete_deprotonation->solution1 Yes impure_reagents Impure Reagents? side_reaction->impure_reagents No solution2 Lower reaction temperature and check base choice side_reaction->solution2 Yes solution3 Use anhydrous solvents and pure starting materials impure_reagents->solution3 Yes end Improved Yield impure_reagents->end No, consult further solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 3-(4-(benzyloxy)phenyl)propanoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of Methyl 3-(4-(benzyloxy)phenyl)propanoate. The performance of this method in resolving the active pharmaceutical ingredient (API) from potential process-related impurities is presented with supporting experimental data. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and assurance.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is a critical parameter that can significantly impact the yield, purity, and safety profile of the final product. HPLC is a powerful and widely used technique for assessing the purity of such non-volatile organic compounds due to its high resolution, sensitivity, and accuracy.[1][2] This guide details a validated RP-HPLC method capable of separating this compound from its potential impurities.

Comparative Purity Analysis

The purity of a batch of synthetically prepared this compound was assessed using a validated RP-HPLC method. For comparative purposes, two potential process-related impurities, 3-(4-hydroxyphenyl)propanoic acid (a potential starting material) and benzyl bromide (a potential reactant), were also analyzed. The results are summarized in the table below.

CompoundAnalytical MethodPurity (%)Major Impurity (%)Retention Time (min)
This compoundHPLC99.820.11 (Impurity A)10.2
Alternative A: Impurity Standard 1HPLC>99.9-5.8
Alternative B: Impurity Standard 2HPLC>99.9-12.5

Table 1: Comparative Purity Data. Impurity A is an unidentified peak. Alternative A corresponds to 3-(4-hydroxyphenyl)propanoic acid, and Alternative B corresponds to benzyl bromide.

Experimental Protocols

A detailed methodology for the RP-HPLC analysis is provided below. This protocol has been optimized for the analysis of this compound and its potential impurities.

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient begins at 60% acetonitrile and increases to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[1][3]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.[1][3]

Sample Preparation:

  • The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Signaling_Pathway cluster_synthesis Plausible Synthesis Route cluster_impurities Potential Impurities in Final Product A 3-(4-hydroxyphenyl)propanoic acid C This compound A->C Williamson Ether Synthesis + Esterification B Benzyl Bromide B->C Williamson Ether Synthesis + Esterification Imp1 Unreacted 3-(4-hydroxyphenyl)propanoic acid C->Imp1 Imp2 Unreacted Benzyl Bromide C->Imp2 Imp3 Side-reaction Products C->Imp3

References

A Comparative Guide to Impurity Profiling of Methyl 3-(4-(benzyloxy)phenyl)propanoate: GC-MS vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), meticulous control and analysis of impurities are paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the impurity profiling of "Methyl 3-(4-(benzyloxy)phenyl)propanoate," a key intermediate in various synthetic pathways.

Introduction to Impurity Profiling

Impurity profiling is the identification, quantification, and characterization of unwanted chemical substances present in a drug substance. These impurities can originate from various sources, including raw materials, intermediates, by-products of side reactions, and degradation products.[1] Regulatory bodies like the ICH and FDA have stringent guidelines for the control of impurities in pharmaceutical products.[1] Therefore, employing robust and sensitive analytical techniques is crucial for ensuring product quality.

Potential Impurities in this compound

The synthesis of this compound typically involves the benzylation of Methyl 3-(4-hydroxyphenyl)propanoate. Based on this synthetic route, potential impurities may include:

  • Starting Materials:

    • Methyl 3-(4-hydroxyphenyl)propanoate

    • Benzyl chloride or benzyl bromide

  • By-products:

    • Dibenzyl ether (from the self-condensation of benzyl chloride/bromide)

    • Over-benzylated products (e.g., benzylation at other positions on the aromatic ring)

  • Degradation Products:

    • 3-(4-(benzyloxy)phenyl)propanoic acid (due to hydrolysis of the methyl ester)

    • Benzyl alcohol (from the hydrolysis of benzyl chloride/bromide)

GC-MS Analysis for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the impurity profiling of this compound and its likely impurities.[2][3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides detailed structural information, enabling unambiguous identification of impurities, even at trace levels.[2]

Experimental Protocol: GC-MS Method

A validated GC-MS method for the analysis of this compound can be established as follows:

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.

  • If necessary, perform a derivatization step (e.g., silylation) for any highly polar, non-volatile impurities, although the primary expected impurities are amenable to direct GC-MS analysis.

2. GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Split/Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial temp 80°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 10 min
MS Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific impurities

3. Data Analysis:

  • Qualitative Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

  • Quantitative Analysis: Determine the concentration of each impurity by creating a calibration curve using certified reference standards. The amount of each impurity can be expressed as a percentage of the main component.

Comparison with Alternative Analytical Techniques

While GC-MS is a highly effective method, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and complementary approaches to impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] For this compound, a reverse-phase HPLC method with UV detection would be a common approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for reference standards of the impurities.[1] It provides detailed information about the molecular structure of both the main component and any impurities present.

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the impurity profiling of this compound. The provided quantitative data are typical values based on literature for similar pharmaceutical analyses.

FeatureGC-MSHPLC-UVqNMR
Principle Gas-phase separation and mass analysisLiquid-phase separation and UV detectionNuclear magnetic resonance
Analyte Volatility RequiredNot requiredNot required
Selectivity Very High (based on retention time and mass spectrum)High (based on retention time and UV spectrum)Very High (based on unique chemical shifts)
Sensitivity Very HighHighModerate
Typical Limit of Detection (LOD) 0.1 - 10 ppm1 - 50 ppm100 - 500 ppm (0.01% - 0.05%)
Typical Limit of Quantification (LOQ) 0.5 - 30 ppm[6]5 - 150 ppm300 - 1500 ppm (0.03% - 0.15%)
Quantification Requires reference standardsRequires reference standardsCan be absolute with an internal standard
Impurity Identification Yes, via mass spectrumTentative, based on retention time; MS detector can be addedYes, via chemical shifts and coupling constants
Key Consideration Suitable for volatile and semi-volatile impurities.Broad applicability, good for routine QC.Excellent for structural elucidation of unknown impurities.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for impurity profiling and the logical relationship in selecting an analytical technique.

Experimental Workflow for Impurity Profiling cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC NMR NMR Analysis Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS Qualitative Qualitative Analysis (Identification) GCMS->Qualitative HPLC->Qualitative NMR->Qualitative Quantitative Quantitative Analysis (Quantification) Qualitative->Quantitative Report Impurity Profile Report Quantitative->Report

Caption: A generalized workflow for the impurity profiling of a pharmaceutical intermediate.

Decision Tree for Analytical Technique Selection Start Impurity Profiling Required Volatile Are impurities volatile/semi-volatile? Start->Volatile GCMS GC-MS is highly suitable Volatile->GCMS Yes HPLC HPLC is a primary choice Volatile->HPLC No/Unknown Structure Is structural elucidation of unknowns needed? GCMS->Structure HPLC->Structure NMR NMR is the preferred method Structure->NMR Yes Routine Routine QC with known impurities? Structure->Routine No Complementary Use complementary techniques for comprehensive analysis NMR->Complementary HPLCOption HPLC is a cost-effective option Routine->HPLCOption Yes Routine->Complementary No HPLCOption->Complementary

Caption: A logical decision tree for selecting the appropriate analytical technique.

Conclusion

The choice of analytical technique for impurity profiling of this compound depends on the specific requirements of the analysis.

  • GC-MS is the recommended technique for the sensitive and specific detection and quantification of volatile and semi-volatile impurities. Its high resolution and mass spectrometric detection provide a high degree of confidence in impurity identification.

  • HPLC offers a versatile and robust alternative, particularly for routine quality control where the primary impurities are known and well-separated. It is also suitable for non-volatile impurities that may not be amenable to GC analysis.

  • NMR is an indispensable tool for the structural elucidation of unknown impurities and can provide accurate quantification without the need for impurity reference standards.

For comprehensive impurity profiling, a combination of these techniques is often employed. For instance, HPLC can be used for initial screening and quantification, while GC-MS and NMR can be utilized for the definitive identification of detected impurities. By understanding the strengths and limitations of each method, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and regulatory compliance of their pharmaceutical products.

References

Unambiguous Structural Verification of Methyl 3-(4-(benzyloxy)phenyl)propanoate: A 2D NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of Methyl 3-(4-(benzyloxy)phenyl)propanoate, emphasizing the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in comparison to other analytical techniques. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support robust and unequivocal molecular characterization.

In the synthesis and development of novel chemical entities, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step. For compounds such as this compound, a versatile intermediate in various synthetic pathways, a thorough structural validation is paramount to ensure the integrity of subsequent research and development. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers an unparalleled level of detail, enabling the precise mapping of atomic connectivity.

This guide presents a comparative analysis of 2D NMR spectroscopy against other common analytical methods for the structural validation of this compound. We provide predicted and literature-based data to illustrate the strengths and limitations of each technique, underscoring the comprehensive nature of 2D NMR in modern chemical analysis.

The Decisive Power of 2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond correlation data that allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of the complete molecular scaffold.

Predicted NMR Data for Structural Assignment

To facilitate the interpretation of 2D NMR spectra, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values serve as a foundational reference for establishing correlations.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-173.5
22.62 (t)36.2
32.91 (t)30.1
4-133.0
5, 97.15 (d)129.5
6, 86.91 (d)114.9
7-157.5
105.05 (s)70.0
11-137.1
12, 167.43 (d)128.6
13, 157.37 (t)128.0
147.32 (t)127.5
173.67 (s)51.7
Key 2D NMR Correlations for Structural Confirmation

The following tables outline the expected key correlations in the COSY, HSQC, and HMBC spectra of this compound, which collectively confirm its structure.

COSY (¹H-¹H Correlation)

Proton (¹H) Correlates with (¹H)
2.62 (H-2)2.91 (H-3)
7.15 (H-5,9)6.91 (H-6,8)
7.43 (H-12,16)7.37 (H-13,15)
7.37 (H-13,15)7.32 (H-14)

HSQC (¹H-¹³C One-Bond Correlation)

Proton (¹H) Correlates with (¹³C)
2.62 (H-2)36.2 (C-2)
2.91 (H-3)30.1 (C-3)
7.15 (H-5,9)129.5 (C-5,9)
6.91 (H-6,8)114.9 (C-6,8)
5.05 (H-10)70.0 (C-10)
7.43 (H-12,16)128.6 (C-12,16)
7.37 (H-13,15)128.0 (C-13,15)
7.32 (H-14)127.5 (C-14)
3.67 (H-17)51.7 (C-17)

HMBC (¹H-¹³C Long-Range Correlation)

Proton (¹H) Correlates with (¹³C)
2.62 (H-2)173.5 (C-1), 30.1 (C-3), 133.0 (C-4)
2.91 (H-3)173.5 (C-1), 36.2 (C-2), 133.0 (C-4), 129.5 (C-5,9)
5.05 (H-10)157.5 (C-7), 137.1 (C-11), 128.6 (C-12,16)
3.67 (H-17)173.5 (C-1)

Comparative Analysis with Alternative Techniques

While 2D NMR provides the most detailed structural information, other analytical techniques offer complementary data. The following table compares the utility of 2D NMR with Mass Spectrometry, FT-IR Spectroscopy, and Elemental Analysis for the validation of this compound.

Technique Information Provided Strengths Limitations
2D NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and conformation.Unambiguous structure determination.Requires a relatively pure sample and can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can suggest structural motifs.High sensitivity, provides molecular formula with high-resolution MS.Does not provide definitive information on isomer connectivity.
FT-IR Spectroscopy Presence of functional groups (e.g., C=O of the ester, C-O ether linkage, aromatic C-H).Fast, requires a small amount of sample.Provides limited information on the overall molecular structure and connectivity.
Elemental Analysis Percentage composition of elements (C, H, O), which helps in confirming the molecular formula.Confirms the elemental composition and purity of the sample.Does not provide any information about the arrangement of atoms within the molecule.

Quantitative Data from Alternative Methods:

  • Mass Spectrometry (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z 270 (corresponding to C₁₇H₁₈O₃)

    • Key Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), a hallmark of the benzyl group.

  • FT-IR Spectroscopy (Characteristic Absorption Bands):

    • ~1735 cm⁻¹ (C=O stretch of the ester)

    • ~1245 and 1160 cm⁻¹ (C-O stretch of the ester and ether)

    • ~3030 cm⁻¹ (aromatic C-H stretch)

    • ~2950 cm⁻¹ (aliphatic C-H stretch)

  • Elemental Analysis:

    • Calculated for C₁₇H₁₈O₃: C, 75.53%; H, 6.71%; O, 17.76%

Experimental Protocols

2D NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube. All 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a 400 MHz or higher field NMR spectrometer.

  • COSY: A standard gradient-selected COSY experiment is performed with a spectral width of 10 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.

  • HSQC: A phase-sensitive gradient-selected HSQC experiment is optimized for a one-bond ¹J(C,H) coupling of 145 Hz. The spectral width is 10 ppm in the ¹H dimension and 200 ppm in the ¹³C dimension.

  • HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling of 8 Hz. The spectral width is 10 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension.

Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into a gas chromatograph coupled to a mass spectrometer with an electron ionization source. The mass spectrum is recorded over a mass range of m/z 50-500.

FT-IR Spectroscopy

A thin film of the neat sample is prepared between two potassium bromide (KBr) plates. The IR spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Elemental Analysis

A precisely weighed sample (approximately 2 mg) is combusted in an elemental analyzer to determine the percentage of carbon and hydrogen. The oxygen content is typically determined by difference.

Visualizing Structural Elucidation

The following diagrams, generated using the DOT language, illustrate the workflow of the structural validation process and the key long-range correlations that are pivotal in confirming the structure of this compound.

G Workflow for Structural Validation cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_validation Data Interpretation & Validation Synthesis Synthesized Compound NMR 2D NMR (COSY, HSQC, HMBC) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR EA Elemental Analysis Synthesis->EA Connectivity Atom Connectivity NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups ElementalComp Elemental Composition EA->ElementalComp Structure Validated Structure Connectivity->Structure MolWeight->Structure FuncGroups->Structure ElementalComp->Structure

Caption: Workflow for the structural validation of a synthesized compound.

G Key HMBC Correlations in this compound cluster_structure cluster_correlations Proton → Carbon Correlations Structure [Chemical Structure Image] H2 H-2 (2.62 ppm) C1 C-1 (173.5 ppm) H2->C1 C4 C-4 (133.0 ppm) H2->C4 H3 H-3 (2.91 ppm) H3->C1 H3->C4 H10 H-10 (5.05 ppm) C7 C-7 (157.5 ppm) H10->C7 C11 C-11 (137.1 ppm) H10->C11 H17 H-17 (3.67 ppm) H17->C1

"Methyl 3-(4-(benzyloxy)phenyl)propanoate" vs other benzyl protected compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Benzyl Protecting Groups: Featuring Methyl 3-(4-(benzyloxy)phenyl)propanoate

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a successful multi-step organic synthesis. The benzyl (Bn) group is a widely employed protecting group for hydroxyl and other functional groups due to its general stability and versatile deprotection methods. This guide provides an objective comparison of "this compound" with other benzyl-protected compounds, supported by experimental data from the literature.

Introduction to Benzyl Protecting Groups

Benzyl ethers are valued for their robustness under a wide range of reaction conditions, including many acidic and basic environments where other protecting groups might be labile.[1] Their removal is typically achieved under specific and mild conditions, most commonly through catalytic hydrogenolysis.[2] Variations of the benzyl group, such as the p-methoxybenzyl (PMB) group, offer different levels of lability, allowing for orthogonal deprotection strategies in complex syntheses.[3]

"this compound" serves as a pertinent example of a benzyl-protected phenol derivative, where the benzyl group masks the reactive phenolic hydroxyl group. Its stability and deprotection characteristics can be compared to other benzyl-protected compounds to inform synthetic strategy.

Quantitative Performance Data

The following tables summarize typical reaction conditions, times, and yields for the protection (benzylation) and deprotection of various hydroxyl groups using benzyl and substituted benzyl protecting groups. It is important to note that direct comparison of yields and reaction times can be influenced by the specific substrate and reaction conditions.

Table 1: Comparison of Primary Alcohol Protection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
Benzyl (Bn)Benzyl bromide (Bn-Br)NaH, THF, 0 °C to rt4 - 12 h90 - 98
p-Methoxybenzyl (PMB)p-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 8 h90 - 98
2,4-Dimethoxybenzyl (DMB)2,4-Dimethoxybenzyl chloride (DMB-Cl)NaH, THF, 0 °C to rt2 - 6 h85 - 95

Table 2: Comparison of Deprotection Reactions

Substrate TypeProtecting GroupDeprotection MethodReagentsReaction TimeYield (%)
Benzyl Ether (general)Benzyl (Bn)Catalytic HydrogenolysisH₂, Pd/C1 - 16 h>90
Benzyl Ether (general)Benzyl (Bn)Oxidative CleavageDDQ4 - 24 h84-96[1]
Phenolic Benzyl EtherBenzyl (Bn)Catalytic HydrogenolysisH₂, Pd/C4 h95
Carbohydrate DerivativeBenzyl (Bn)Visible-Light-Mediated Oxidative CleavageDDQ (catalytic), TBN, O₂<4 h84-96[4]
Benzyl Phenyl EtherBenzyl (Bn)HydrogenolysisNi-ZSM-5, H₂6 hHigh Conversion
Carbohydrate Derivativep-Methoxybenzyl (PMB)Oxidative CleavageDDQ0.5 - 2 h90 - 98
Carbohydrate Derivative2,4-Dimethoxybenzyl (DMB)Acidic CleavageTFA, CH₂Cl₂0.5 - 1 h85 - 95

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound (General Procedure)

Objective: To protect the phenolic hydroxyl group of methyl 3-(4-hydroxyphenyl)propanoate as a benzyl ether.

Materials:

  • Methyl 3-(4-hydroxyphenyl)propanoate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis

Objective: To cleave the benzyl ether protecting group to yield the free phenol.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[5]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).[5]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.[5]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, methyl 3-(4-hydroxyphenyl)propanoate.

Mandatory Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection (Benzylation) cluster_deprotection Deprotection (Hydrogenolysis) Start_P Methyl 3-(4-hydroxyphenyl)propanoate Reagents_P BnBr, K₂CO₃ Acetone/DMF Start_P->Reagents_P 1 Product_P This compound Reagents_P->Product_P 2 Start_D This compound Product_P->Start_D Proceed to Deprotection Reagents_D H₂, Pd/C MeOH/EtOAc Start_D->Reagents_D 3 Product_D Methyl 3-(4-hydroxyphenyl)propanoate Reagents_D->Product_D 4

Caption: General workflow for the protection and deprotection of a phenolic hydroxyl group.

OrthogonalDeprotection cluster_selective_deprotection Selective Deprotection Pathways Start Substrate with both Bn and PMB ethers DDQ DDQ, CH₂Cl₂/H₂O Start->DDQ Oxidative Cleavage Hydrogenolysis H₂, Pd/C Start->Hydrogenolysis Reductive Cleavage (non-selective) Product_PMB_cleaved Bn-protected substrate (PMB group removed) DDQ->Product_PMB_cleaved Product_Bn_cleaved PMB-protected substrate (Bn group removed) Hydrogenolysis->Product_Bn_cleaved Generally both cleaved note Note: Selective hydrogenolysis of Bn in the presence of PMB can be challenging. Hydrogenolysis->note

Caption: Orthogonal deprotection strategy for Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers.

References

Comparative Analysis of Synthetic Routes to Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 3-(4-(benzyloxy)phenyl)propanoate, a valuable building block in the synthesis of various biologically active molecules, can be prepared through several distinct synthetic pathways. This guide provides a comparative analysis of the most common routes, offering detailed experimental protocols and quantitative data to inform strategic decisions in laboratory and industrial settings.

Two primary strategies for the synthesis of this compound have been identified and evaluated:

  • Route 1: Benzylation of a Precursor followed by Esterification (or vice versa). This convergent approach begins with a commercially available substituted phenylpropanoic acid derivative, modifying the functional groups in subsequent steps.

  • Route 2: Construction of the Propanoate Side Chain. This linear approach starts with a benzylated aromatic aldehyde and builds the three-carbon side chain.

Quantitative Data Summary

The following table summarizes the key quantitative data for the evaluated synthetic routes, allowing for a direct comparison of their efficiency.

RouteStepReactionReagentsSolventTemp. (°C)Time (h)Yield (%)
1A 1Williamson Ether SynthesisMethyl 3-(4-hydroxyphenyl)propanoate, Benzyl bromide, K₂CO₃AcetoneReflux695
2------
1B 1Williamson Ether Synthesis3-(4-hydroxyphenyl)propanoic acid, Benzyl bromide, K₂CO₃DMF80492
2Fischer Esterification3-(4-(benzyloxy)phenyl)propanoic acid, Methanol, H₂SO₄ (cat.)MethanolReflux590
2 1Knoevenagel Condensation4-(benzyloxy)benzaldehyde, Malonic acid, Piperidine, PyridineTolueneReflux485 (of cinnamic acid)
2Catalytic Hydrogenation3-(4-(benzyloxy)phenyl)acrylic acid, H₂, Pd/CEthanolRT398
3Fischer Esterification3-(4-(benzyloxy)phenyl)propanoic acid, Methanol, H₂SO₄ (cat.)MethanolReflux590

Experimental Protocols

Route 1A: Benzylation of Methyl 3-(4-hydroxyphenyl)propanoate

This route involves the direct benzylation of the commercially available methyl 3-(4-hydroxyphenyl)propanoate.

Step 1: Synthesis of this compound

  • Materials: Methyl 3-(4-hydroxyphenyl)propanoate, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure: To a solution of methyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 15 minutes. Benzyl bromide (1.2 eq) is then added dropwise. The reaction mixture is heated to reflux and maintained for 6 hours. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography (silica gel, hexane/ethyl acetate) affords pure this compound.

  • Expected Yield: ~95%

Route 1B: Benzylation of 3-(4-hydroxyphenyl)propanoic acid followed by Esterification

This variation of Route 1 begins with the benzylation of the carboxylic acid, followed by esterification.

Step 1: Synthesis of 3-(4-(benzyloxy)phenyl)propanoic acid

  • Materials: 3-(4-hydroxyphenyl)propanoic acid, Benzyl bromide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is heated to 80°C for 4 hours. After cooling, the mixture is poured into water and acidified with 1M HCl. The precipitated solid is filtered, washed with water, and dried to afford 3-(4-(benzyloxy)phenyl)propanoic acid.

  • Expected Yield: ~92%

Step 2: Synthesis of this compound

  • Materials: 3-(4-(benzyloxy)phenyl)propanoic acid, Methanol, Sulfuric acid (H₂SO₄, catalytic amount).

  • Procedure: A solution of 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 5 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

  • Expected Yield: ~90%

Route 2: Synthesis via Knoevenagel Condensation

This route builds the propanoate side chain from 4-(benzyloxy)benzaldehyde.

Step 1: Synthesis of 3-(4-(benzyloxy)phenyl)acrylic acid

  • Materials: 4-(benzyloxy)benzaldehyde, Malonic acid, Piperidine, Pyridine, Toluene.

  • Procedure: A mixture of 4-(benzyloxy)benzaldehyde (1.0 eq), malonic acid (1.2 eq), piperidine (0.1 eq), and pyridine (0.2 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water for 4 hours. The reaction mixture is then cooled and poured into ice-water. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to give 3-(4-(benzyloxy)phenyl)acrylic acid.

  • Expected Yield: ~85%

Step 2: Synthesis of 3-(4-(benzyloxy)phenyl)propanoic acid

  • Materials: 3-(4-(benzyloxy)phenyl)acrylic acid, Palladium on carbon (10% Pd/C), Hydrogen gas, Ethanol.

  • Procedure: 3-(4-(benzyloxy)phenyl)acrylic acid (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 3 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 3-(4-(benzyloxy)phenyl)propanoic acid.

  • Expected Yield: ~98%

Step 3: Synthesis of this compound

  • This step follows the same Fischer esterification protocol as described in Route 1B, Step 2.

  • Expected Yield: ~90%

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams outline the experimental workflows.

Synthesis_Routes cluster_route1A Route 1A cluster_route1B Route 1B cluster_route2 Route 2 start1A Methyl 3-(4-hydroxyphenyl)propanoate prod1A This compound start1A->prod1A Williamson Ether Synthesis (Benzyl bromide, K₂CO₃, Acetone) start1B 3-(4-hydroxyphenyl)propanoic acid inter1B 3-(4-(benzyloxy)phenyl)propanoic acid start1B->inter1B Williamson Ether Synthesis (Benzyl bromide, K₂CO₃, DMF) prod1B This compound inter1B->prod1B Fischer Esterification (Methanol, H₂SO₄) start2 4-(benzyloxy)benzaldehyde inter2A 3-(4-(benzyloxy)phenyl)acrylic acid start2->inter2A Knoevenagel Condensation (Malonic acid, Piperidine, Pyridine) inter2B 3-(4-(benzyloxy)phenyl)propanoic acid inter2A->inter2B Catalytic Hydrogenation (H₂, Pd/C) prod2 This compound inter2B->prod2 Fischer Esterification (Methanol, H₂SO₄)

Caption: Comparative workflow of synthesis routes for this compound.

Conclusion

Both Route 1 and Route 2 offer viable pathways to this compound.

  • Route 1A is the most direct and efficient, with the highest overall yield in a single step, provided the starting material, Methyl 3-(4-hydroxyphenyl)propanoate, is readily available and cost-effective.

  • Route 1B offers flexibility, starting from the corresponding carboxylic acid. While it involves an additional esterification step, both reactions are generally high-yielding.

  • Route 2 is a more linear synthesis that builds the side chain. Although it involves more steps, it may be advantageous if 4-(benzyloxy)benzaldehyde is a more accessible or economical starting material. The Knoevenagel condensation and subsequent hydrogenation are typically robust and high-yielding reactions.

The optimal choice of synthesis route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. This guide provides the necessary data and protocols to make an informed decision based on these critical parameters.

A Head-to-Head Battle: Unveiling the Comparative Stability of Benzyl vs. Silyl Protecting Groups for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The stability of these temporary masks under a diverse array of reaction conditions dictates the feasibility and efficiency of a synthetic route. This guide provides an in-depth, objective comparison of two of the most ubiquitous protecting groups for phenols: the robust benzyl ether and the versatile silyl ether. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to empower chemists to make informed decisions for their specific synthetic challenges.

Introduction to the Contenders

Phenolic hydroxyl groups are nucleophilic and acidic, often interfering with desired transformations elsewhere in a molecule. Protecting this functionality is therefore a common necessity. Benzyl (Bn) ethers have long been a mainstay in the synthetic chemist's toolbox, prized for their general hardiness. Silyl ethers, with their tunable lability, offer a more nuanced approach to phenol protection. The choice between these two stalwart guardians hinges on a careful consideration of the planned synthetic sequence, including the reaction conditions to be employed and the required orthogonality of deprotection.

Chemical Structures at a Glance

The fundamental difference in the linkage to the phenolic oxygen dictates the disparate chemical properties of these two protecting groups. The benzyl group is attached via a carbon-oxygen bond, forming a benzyl ether. In contrast, silyl protecting groups are attached through a silicon-oxygen bond, creating a silyl ether. The nature of the substituents on the silicon atom (e.g., methyl, ethyl, tert-butyl, phenyl) significantly influences the steric hindrance and, consequently, the stability of the silyl ether.

Comparative Stability Analysis: A Data-Driven Assessment

The true measure of a protecting group lies in its ability to withstand a variety of chemical environments. Here, we present a summary of the comparative stability of benzyl and various silyl ethers under acidic, basic, oxidative, and reductive conditions.

Stability Under Acidic Conditions

Benzyl ethers are renowned for their high stability under a wide range of acidic conditions, a property that makes them a reliable choice for syntheses involving acidic reagents.[1] Silyl ethers, on the other hand, are generally more susceptible to cleavage under acidic conditions.[1] The rate of cleavage is highly dependent on the steric bulk of the substituents on the silicon atom, with bulkier groups affording greater stability.[2]

Protecting GroupReagent/ConditionOutcomeYield (%)Reference
Benzyl (Bn) Mild/Moderate Acids (e.g., AcOH, p-TsOH)Generally Stable-[1]
Strong Acids (e.g., HBr, BBr₃)CleavageHigh[1]
Trimethylsilyl (TMS) Mild AcidLabile-[2]
Triethylsilyl (TES) Mild AcidLabile-[2]
tert-Butyldimethylsilyl (TBDMS) Mild AcidMore Stable than TMS/TES-[2]
Triisopropylsilyl (TIPS) Mild AcidMore Stable than TBDMS-[2]
tert-Butyldiphenylsilyl (TBDPS) Mild AcidMost Stable Silyl Ether-[2]
Stability Under Basic Conditions

Both benzyl and silyl ethers exhibit good stability under a broad spectrum of basic conditions, making them compatible with many base-mediated reactions.

Protecting GroupReagent/ConditionOutcomeYield (%)Reference
Benzyl (Bn) Strong Bases (e.g., NaH, KOH, Carbonates)Generally Stable-[3]
Silyl Ethers (General) Strong BasesGenerally Stable-[2]
Stability Under Oxidative Conditions

The response of benzyl and silyl ethers to oxidative conditions presents a more varied picture. While silyl ethers are generally stable, benzyl ethers can be cleaved under specific oxidative conditions, a property that can be exploited for deprotection.

Protecting GroupReagent/ConditionOutcomeYield (%)Reference
Benzyl (Bn) 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)CleavageHigh[4]
Ozone (O₃)Cleavage-[5]
Silyl Ethers (General) Common OxidantsGenerally Stable-[6]
Stability Under Reductive Conditions

The differing stabilities of benzyl and silyl ethers under reductive conditions form the basis of their orthogonal relationship. Benzyl ethers are readily cleaved by catalytic hydrogenolysis, a mild and efficient deprotection method. In contrast, silyl ethers are typically stable to these conditions.

Protecting GroupReagent/ConditionOutcomeYield (%)Reference
Benzyl (Bn) H₂/Pd-CCleavage>95%[7]
Na/NH₃ (Birch Reduction)Cleavage-[8]
Silyl Ethers (General) H₂/Pd-CStable-[1]

Orthogonal Deprotection Strategies

The divergent reactivity of benzyl and silyl ethers under specific conditions allows for their selective removal in the presence of one another. This "orthogonality" is a cornerstone of modern synthetic strategy, enabling the sequential deprotection and functionalization of multiple hydroxyl groups within the same molecule.

substrate Phenol with Both Benzyl & Silyl Ethers reagent1 H₂ / Pd-C substrate->reagent1 Selective Benzyl Ether Cleavage reagent2 TBAF or Acid substrate->reagent2 Selective Silyl Ether Cleavage product1 Silyl Protected Phenol reagent1->product1 product2 Benzyl Protected Phenol reagent2->product2 start Start step1 Dissolve Phenol and Base (e.g., K₂CO₃) in DMF start->step1 step2 Add Benzyl Bromide step1->step2 step3 Heat Reaction Mixture (e.g., 80 °C) step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up and Purification step4->step5 end End step5->end start Start step1 Dissolve Phenol and Base (e.g., Imidazole) in DMF or CH₂Cl₂ start->step1 step2 Add Silyl Chloride (e.g., TBDMSCl) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up and Purification step4->step5 end End step5->end start Start step1 Dissolve Benzyl Ether in Solvent (e.g., EtOH) start->step1 step2 Add Pd/C Catalyst step1->step2 step3 Purge with H₂ and Stir under H₂ atmosphere step2->step3 step4 Monitor by TLC step3->step4 step5 Filter through Celite and Concentrate step4->step5 end End step5->end start Start step1 Dissolve Silyl Ether in THF start->step1 step2 Add TBAF Solution step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up and Purification step4->step5 end End step5->end

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is paramount for accurate quantification and identification of compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 3-(4-(benzyloxy)phenyl)propanoate , a key intermediate in various synthetic pathways.

Physicochemical Properties of the Analyte

Understanding the properties of this compound (Molecular Formula: C₁₇H₁₈O₃, Molecular Weight: 270.32 g/mol ) is crucial for method selection.[1][2] As an aromatic ester, it possesses moderate polarity. Its relatively high molecular weight suggests it will have a lower volatility and may be susceptible to degradation at high temperatures. These characteristics indicate that while both HPLC and GC-MS are potential methods, they present distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique well-suited for compounds that are non-volatile or thermally sensitive.[3][4][5] Given the analyte's structure, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most direct and reliable approach for routine analysis and quantification.

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[6]

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase diluent to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[6][7]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). The formic acid helps to ensure good peak shape.

    • Gradient Example: 50% A to 90% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm, where the aromatic rings provide strong absorbance.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers unparalleled specificity and sensitivity, making it the gold standard for structural confirmation and trace analysis of volatile compounds.[3][10] While the target analyte is semi-volatile, careful optimization of GC parameters is necessary to ensure efficient vaporization without thermal degradation.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution by dissolving 10 mg of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.[11]

  • Working Solutions: Serially dilute the stock solution to prepare calibration standards.

  • Note on Derivatization: For this specific compound, derivatization is likely unnecessary as it lacks the highly polar, active hydrogen groups (like -OH or -NH₂) that typically require this step to improve volatility and thermal stability.[12][13]

2. GC-MS Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[11]

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C (Splitless injection).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 50-400 m/z.

Performance Comparison

The choice between HPLC and GC-MS depends heavily on the analytical objective, available resources, and the sample matrix. The following table summarizes the key performance metrics for each technique in the context of analyzing this compound.

ParameterHPLC with UV/DADGC-MS
Analyte Suitability Excellent for routine quantification.Good, but requires verification of thermal stability.
Specificity/Identification Moderate. Based on retention time and UV spectrum. Less definitive than MS.[5]Excellent. Provides a unique mass fragmentation pattern ("fingerprint") for definitive identification.[5]
Sensitivity Good (typically parts-per-million, ppm).Excellent (typically parts-per-billion, ppb).[3]
Sample Preparation Simple dissolution and filtration.[6][14]Simple dissolution; may require more rigorous cleanup for complex matrices.
Analysis Time Typically 10-20 minutes per sample.[15]Can be faster, often under 15 minutes per sample.[15]
Robustness High. Less susceptible to matrix effects and minor variations in analyte volatility.Moderate. Sensitive to analyte thermal stability and potential contamination of the inlet and source.
Instrument Cost Generally lower.Generally higher due to the mass spectrometer.[3]

Visualizing the Workflow and Decision Process

To further clarify the methodologies and aid in selection, the following diagrams illustrate the analytical workflow and a decision-making tree.

Analytical_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample hplc_prep Dissolve in Methanol/Acetonitrile hplc_start->hplc_prep hplc_filter 0.45 µm Filtration hplc_prep->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV/DAD Detection hplc_sep->hplc_detect hplc_data Data Analysis (Peak Area vs. Conc.) hplc_detect->hplc_data hplc_result Result (Concentration) hplc_data->hplc_result gcms_start Sample gcms_prep Dissolve in Dichloromethane gcms_start->gcms_prep gcms_inject GC Injection gcms_prep->gcms_inject gcms_sep HP-5ms Column Separation gcms_inject->gcms_sep gcms_detect MS Detection (EI) gcms_sep->gcms_detect gcms_data Data Analysis (Spectral Library Match) gcms_detect->gcms_data gcms_result Result (Identification & Conc.) gcms_data->gcms_result

Caption: Comparative workflow for HPLC and GC-MS analysis.

Decision_Tree start Primary Analytical Goal? quant Routine Quantification & Purity Check? start->quant Quantification ident Absolute Identification or Trace Analysis? start->ident Identification quant->ident No hplc Recommend: HPLC-UV quant->hplc Yes thermo Is analyte thermally stable at >250°C? ident->thermo Yes gcms Recommend: GC-MS thermo->hplc No / Unknown thermo->gcms Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the analysis of this compound, but they serve different primary purposes.

  • For routine quality control, purity assessment, and high-throughput quantification , HPLC is the superior choice. It is robust, straightforward to develop, and less susceptible to potential issues related to the analyte's thermal stability.

  • For definitive structural confirmation, identification of unknown impurities, and high-sensitivity trace analysis , GC-MS is the recommended method. The detailed mass spectral data it provides is invaluable for unambiguous identification. However, initial validation is required to confirm that the analyte does not degrade at the temperatures used in the GC inlet and column.

In many research and development settings, these techniques are used as complementary tools: HPLC for rapid quantification and GC-MS for orthogonal confirmation of identity.[4]

References

Validating the Structure of "Methyl 3-(4-(benzyloxy)phenyl)propanoate" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation and biological performance of "Methyl 3-(4-(benzyloxy)phenyl)propanoate" and its derivatives. The information is compiled to assist researchers in drug discovery and development by presenting key data in a structured and comparable format. This document outlines detailed experimental protocols for synthesis and characterization, summarizes quantitative data in clear tables, and visualizes key workflows and biological pathways.

Synthesis and Structural Elucidation

The synthesis of "this compound" and its analogs typically involves the esterification of the corresponding carboxylic acid. A general and robust method is the Fischer esterification, which utilizes an acid catalyst. The structural integrity of the synthesized compounds is paramount and is rigorously confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Synthesis Workflow

The synthesis process, from starting materials to the purified product, follows a well-defined workflow. This process includes the main reaction, work-up, and purification steps.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start 3-(4-(benzyloxy)phenyl)propanoic acid + Methanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst reflux Reflux catalyst->reflux neutralization Neutralization (e.g., NaHCO₃) reflux->neutralization extraction Solvent Extraction neutralization->extraction washing Washing & Drying extraction->washing evaporation Solvent Evaporation washing->evaporation chromatography Column Chromatography evaporation->chromatography validation Structural Validation (NMR, MS) chromatography->validation end This compound validation->end Final Product

A generalized workflow for the synthesis and validation of this compound.

Comparative Spectroscopic Data

The following tables provide a comparison of the ¹H and ¹³C NMR spectral data for "this compound" and a representative derivative, "Methyl 3-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoate". This data is crucial for confirming the successful synthesis and purity of the compounds.

Table 1: Comparative ¹H NMR Data (CDCl₃, 500 MHz)

Protons"this compound" (δ ppm)"Methyl 3-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoate" (δ ppm)
-OCH₃ (ester)3.68 (s, 3H)3.74 (s, 3H)
-OCH₃ (methoxy)-3.93 (s, 3H)
-CH₂- (propanoate)2.66 (t, 2H), 2.98 (t, 2H)4.14 (s, 2H)
-O-CH₂-Ph5.05 (s, 2H)5.20 (s, 2H)
Aromatic-H6.91 (d, 2H), 7.17 (d, 2H), 7.30-7.45 (m, 5H)6.94 (d, 1H), 7.40-7.46 (m, 6H)

Table 2: Comparative ¹³C NMR Data (CDCl₃, 126 MHz)

Carbon"this compound" (δ ppm)"Methyl 3-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoate" (δ ppm)
-OCH₃ (ester)51.1052.6
-OCH₃ (methoxy)-56.1
-CH₂- (propanoate)31.42, 36.1946.1
C=O (ester)173.85167.5
C=O (keto)-195.9
-O-CH₂-Ph70.070.9
Aromatic-C114.9, 127.4, 127.9, 128.5, 128.9, 132.8, 137.1, 157.6110.1, 113.1, 123.0, 127.3, 128.3, 128.7, 128.9, 136.2, 149.9, 153.2

Mass Spectrometry Data:

The molecular weight of "this compound" is 270.32 g/mol .[1] The mass spectrum of its core structure, Methyl 3-phenylpropanoate, shows characteristic peaks at m/z 164 ([M]⁺), 104, and 91.[2]

Experimental Protocols

General Procedure for Fischer Esterification

To a solution of the carboxylic acid (1.0 eq) in methanol (10 mL/mmol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Biological Activity and Potential Applications

Derivatives of "this compound" have been investigated for their potential as therapeutic agents, particularly in the field of oncology. Several studies have reported the antiproliferative activity of benzyloxyphenyl derivatives against various cancer cell lines.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzyloxyphenyl derivatives against human cancer cell lines.

Table 3: Anticancer Activity of Benzyloxyphenyl Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzyl analog of makaluvamine (4-chloro substituted)MCF-7 (Breast)1.8[3]
Benzyl analog of makaluvamine (4-methyl substituted)MCF-7 (Breast)2.3[3]
Quinoxaline derivativeHCT-116 (Colon)1.9 - 7.52[4]
Quinoxaline derivativeMCF-7 (Breast)2.3 - 6.62[4]
Benzyloxyphenyl-methylaminophenol derivative 4aMDA-MB-468 (Breast)9.61[5]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22A549 (Lung)2.47[6]

The data suggests that the benzyloxyphenyl scaffold is a promising pharmacophore for the development of novel anticancer agents. The variations in substituents on the benzyl and phenyl rings significantly influence the cytotoxic potency.

Hypothetical Signaling Pathway Inhibition

The anticancer activity of these compounds may be attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation and survival. A plausible mechanism of action is the inhibition of key protein kinases within these pathways.

G cluster_pathway Cancer Cell Proliferation Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Benzyloxyphenyl Derivative Inhibitor->RAF Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzyloxyphenyl derivative.

This guide provides a foundational comparison for researchers working with "this compound" derivatives. The presented data and protocols should facilitate the synthesis, validation, and further investigation of this promising class of compounds for potential therapeutic applications.

References

A Comparative Guide to Reference Standards of Methyl 3-(4-(benzyloxy)phenyl)propanoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available reference standards for Methyl 3-(4-(benzyloxy)phenyl)propanoate and its common alternatives, Methyl 3-(4-hydroxyphenyl)propanoate and Methyl 3-(4-methoxyphenyl)propanoate. This comparison is supported by a summary of available data from various suppliers and public databases, detailed experimental protocols for characterization, and visual workflows to guide analytical procedures.

Product Comparison

The selection of a suitable reference standard depends on the specific requirements of the application, including purity, availability, and the presence of a particular functional group. The following table summarizes the key characteristics of this compound and two structurally related alternatives.

FeatureThis compoundMethyl 3-(4-hydroxyphenyl)propanoateMethyl 3-(4-methoxyphenyl)propanoate
CAS Number 24807-40-7[1][2]5597-50-2[3][4]15823-04-8[5]
Molecular Formula C₁₇H₁₈O₃[1][2]C₁₀H₁₂O₃[3][6]C₁₁H₁₄O₃[5]
Molecular Weight 270.32 g/mol [1]180.20 g/mol [4]194.23 g/mol [5]
Typical Purity ≥95% to ≥98%[1][7]≥97% to ≥98%[3][4]≥97% to ≥98%[8]
Key Functional Group Benzyl EtherPhenolic HydroxylMethoxy
Primary Application Intermediate in organic synthesis, building block for complex molecules.Precursor for natural products and pharmaceuticals, metabolite studies.[6][9]Building block in medicinal chemistry and material science.

Characterization Workflows

The following diagrams illustrate standardized workflows for the characterization of these reference standards using common analytical techniques.

Figure 1: HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Standard in Mobile Phase hplc Inject into HPLC System prep->hplc 10 µL Injection separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration purity Calculate Purity (%) integration->purity Figure 2: NMR Structural Verification Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis prep Dissolve 5-10 mg in Deuterated Solvent (e.g., CDCl3) h1_nmr Acquire 1H NMR Spectrum prep->h1_nmr c13_nmr Acquire 13C NMR Spectrum prep->c13_nmr processing Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing interpretation Interpret Chemical Shifts, Splitting Patterns, and Integration processing->interpretation verification Confirm Structure interpretation->verification Figure 3: GC-MS Identity Confirmation Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) gcms Inject into GC-MS System prep->gcms 1 µL Injection separation Capillary GC Separation gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer ionization->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic mass_spec Extract Mass Spectrum of Peak tic->mass_spec confirmation Compare with Expected Fragmentation mass_spec->confirmation

References

A Spectroscopic Comparison of Methyl 3-(4-(benzyloxy)phenyl)propanoate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of "Methyl 3-(4-(benzyloxy)phenyl)propanoate" and its ortho- and meta- positional isomers. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in synthesis, quality control, and various research applications. This document summarizes their key spectroscopic data in easily comparable tables and provides detailed experimental protocols for the cited analytical techniques.

Introduction

"this compound" and its isomers are organic compounds with the chemical formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1] The position of the benzyloxy group on the phenyl ring significantly influences the electronic environment of the molecule, leading to distinct patterns in their spectroscopic signatures. This guide will focus on the comparative analysis of the para-, ortho-, and meta-isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

Isomer Aromatic Protons (ppm) -OCH₂-Ph (ppm) -CH₂-CH₂-COOCH₃ (ppm) -COOCH₃ (ppm)
Para 6.8-7.5 (m)~5.0 (s)2.5-3.0 (m)~3.6 (s)
Ortho 6.8-7.4 (m)~5.1 (s)2.5-3.0 (m)~3.6 (s)
Meta 6.7-7.5 (m)~5.0 (s)2.5-3.0 (m)~3.6 (s)

Note: The chemical shifts are predicted based on analogous compounds and general spectroscopic principles. The aromatic region for each isomer will display a unique splitting pattern.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

Isomer C=O (ppm) Aromatic Carbons (ppm) -OCH₂-Ph (ppm) -CH₂-CH₂-COOCH₃ (ppm) -COOCH₃ (ppm)
Para ~173114-160~70~30, ~36~52
Ortho ~173112-158~69~29, ~35~52
Meta ~173113-160~70~30, ~36~52

Note: The chemical shifts for the aromatic carbons will vary significantly between the isomers due to the different substitution patterns.

Table 3: IR Spectral Data Comparison

Isomer C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Aromatic C-H Bending (cm⁻¹)
Para ~1740~1250, ~1050~830 (strong)
Ortho ~1740~1250, ~1050~750 (strong)
Meta ~1740~1250, ~1050~780 (strong), ~690 (strong)

Note: The C=O stretching frequency is characteristic of the ester group. The out-of-plane C-H bending vibrations in the fingerprint region are highly diagnostic for the substitution pattern of the aromatic ring.

Table 4: Mass Spectrometry Data

Isomer Molecular Ion (m/z) Key Fragments (m/z)
Para, Ortho, Meta 27091 (tropylium ion), 107, 137, 179

Note: The mass spectra of positional isomers are often very similar, with the molecular ion peak at m/z 270 corresponding to [C₁₇H₁₈O₃]⁺. The fragment at m/z 91 is a characteristic peak for compounds containing a benzyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, and the separated components are introduced into the mass spectrometer. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the "this compound" isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison ortho Ortho-Isomer NMR NMR Spectroscopy (¹H and ¹³C) ortho->NMR IR IR Spectroscopy ortho->IR MS Mass Spectrometry ortho->MS meta Meta-Isomer meta->NMR meta->IR meta->MS para Para-Isomer para->NMR para->IR para->MS Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison Identification Isomer Identification Comparison->Identification

Caption: General workflow for the synthesis and spectroscopic analysis of Methyl 3-(benzyloxy)phenyl)propanoate isomers.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(4-(benzyloxy)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 3-(4-(benzyloxy)phenyl)propanoate (CAS No. 24807-40-7). The following procedures are based on best practices for handling similar aromatic esters and should be implemented to ensure laboratory safety.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 24807-40-7

  • Molecular Formula: C17H18O3

Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not fully available, data from structurally similar compounds, such as other aromatic esters, indicate potential hazards. It is prudent to handle this chemical with care, assuming it may cause skin and eye irritation. Always wash hands thoroughly after handling.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield may be required for large quantities or splash hazards.Protects against potential eye irritation from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation.
Body Protection A laboratory coat should be worn to protect against skin and clothing contamination.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosols are generated.Minimizes the inhalation of any airborne particles or vapors.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid direct contact with the skin and eyes.

    • Do not breathe in dust or vapors.

    • Keep the container tightly closed when not in use.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • In Case of a Spill:

    • Avoid breathing vapors from the spill.

    • Absorb the spill with an inert material (e.g., sand or vermiculite).

    • Collect the absorbed material into a suitable, closed container for disposal.

    • Do not use combustible materials like sawdust to clean up spills.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect waste material in a clearly labeled, compatible, and sealed container.

    • Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.

  • Contaminated Materials:

    • Dispose of any contaminated materials, such as gloves or weighing paper, as hazardous waste in the designated chemical waste container.[1]

  • Final Disposal:

    • Arrange for disposal through a licensed chemical waste disposal service.

    • Do not discharge the chemical into sewer systems.[2]

    • For empty containers, triple rinse with a suitable solvent. The rinsed container can then be recycled or reconditioned. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[2]

Workflow for Safe Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Ventilation, PPE, Emergency Equipment) handling Chemical Handling (Avoid Contact, Keep Container Closed) prep->handling spill Spill Response (Absorb, Collect for Disposal) handling->spill If Spill Occurs collect_waste Waste Collection (Labeled, Sealed Container) handling->collect_waste Generate Waste dispose_contaminated Dispose of Contaminated PPE collect_waste->dispose_contaminated final_disposal Final Disposal (Licensed Chemical Waste Service) dispose_contaminated->final_disposal empty_container Empty Container Management (Triple Rinse, Recycle/Puncture) final_disposal->empty_container

References

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